Fmoc-L-Ala-MPPA
Description
The exact mass of the compound this compound is 489.17875220 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-18(27(32)35-16-19-10-12-20(13-11-19)34-15-14-26(30)31)29-28(33)36-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,33)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYABFPWXINFTE-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of Fmoc-L-Ala-MPPA?
An In-Depth Technical Guide to the Structure and Application of Fmoc-L-Ala-MPPA
Introduction
This compound is a critical building block in modern solid-phase peptide synthesis (SPPS). It consists of the amino acid L-alanine, which is N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group and C-terminally linked to a 4-(Hydroxymethyl)phenoxypropionic acid (MPPA) linker. This pre-formed conjugate serves as a precursor for the efficient anchoring of the first amino acid to an aminomethyl-functionalized solid support. The primary advantage of using this compound is the significant reduction in the epimerization of the C-terminal amino acid, a common side reaction under standard coupling conditions, ensuring high purity of the final peptide product.[1][2][3]
Chemical Structure and Properties
The chemical structure of this compound combines three key components: the Fmoc protecting group, the L-alanine amino acid, and the MPPA linker. The IUPAC name for this compound is N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid | [1] |
| Synonyms | 3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)alanyl)oxy)methyl)phenoxy)propanoic acid; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine-[4-(2-carboxyethoxy)phenyl]methyl ester; Fmoc-Ala-MPPA | [1] |
| CAS Number | 864876-89-1 | [1] |
| Molecular Formula | C₂₈H₂₇NO₇ | [1] |
| Molecular Weight | 489.52 g/mol | [1] |
| Storage Temperature | 2-8°C | [1][4] |
Structural Diagram
The diagram below illustrates the molecular structure of this compound, detailing the connectivity of the Fmoc, L-alanine, and MPPA moieties.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used to prepare pre-loaded resins for SPPS. The following is a generalized protocol for coupling the linker-amino acid conjugate to an aminomethyl-functionalized resin (e.g., aminomethyl polystyrene).
Coupling of this compound to Aminomethyl Resin
Objective: To covalently attach this compound to a solid support to create a pre-loaded resin ready for peptide chain elongation.
Materials:
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Aminomethyl-functionalized resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF or DCM for 1-2 hours.
-
Coupling Activation: In a separate vessel, dissolve 1.5 equivalents (relative to resin loading) of this compound and 1.5 equivalents of HOBt/Oxyma in DMF.
-
Initiation: Add 1.5 equivalents of DIC to the activated linker solution and mix for 5-10 minutes.
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Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
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Monitoring: Take a small sample of the resin, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or add more coupling reagents.
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Washing: Once the coupling is complete, filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resulting this compound-Resin under vacuum to a constant weight.
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Fmoc Quantification (Optional): To determine the final loading of the resin, a small, weighed sample can be treated with a 20% piperidine solution in DMF. The released dibenzofulvene-piperidine adduct is then quantified by measuring its absorbance at ~301 nm.
The workflow for this experimental procedure is illustrated below.
Caption: Workflow for coupling this compound to resin.
Application in Solid-Phase Peptide Synthesis
The primary application of this compound is its role as a linker in SPPS, particularly for the synthesis of peptide acids. The MPPA linker is a type of p-alkoxybenzyl ester linker, which is acid-labile.[1][5] This property allows for the cleavage of the completed peptide from the solid support using moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA).[5] This cleavage step typically occurs concurrently with the removal of acid-labile side-chain protecting groups. The use of this compound ensures a robust and high-fidelity starting point for the stepwise elongation of the peptide chain.
References
Fmoc-L-Ala-MPPA: A Technical Guide to Chemical Properties and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ala-MPPA, or 3-(N-(9-fluorenylmethoxycarbonyl)-L-alanylamino)-3-(4-methylphenyl)propanoic acid, is a critical building block in modern solid-phase peptide synthesis (SPPS). It serves as a linker-amino acid conjugate, facilitating the attachment of the initial amino acid to a solid support. The use of the Fmoc protecting group for the N-terminus and the acid-labile 4-alkoxybenzyl ester (MPPA) linker functionality provides an orthogonal strategy essential for the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and protocols for researchers in peptide chemistry and drug development.
Chemical Properties
The chemical properties of this compound are fundamental to its application in peptide synthesis. A summary of its key identifiers and physical characteristics is provided below.
General Information
| Property | Value |
| Chemical Name | 3-(N-(9-fluorenylmethoxycarbonyl)-L-alanylamino)-3-(4-methylphenyl)propanoic acid |
| Synonyms | Fmoc-L-Alanine-MPPA |
| CAS Number | 864876-89-1 |
| Molecular Formula | C₂₈H₂₈N₂O₅ |
| Molecular Weight | 488.53 g/mol |
Physicochemical Properties
| Property | Inferred Value/Characteristic |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of other Fmoc-amino acids (e.g., Fmoc-L-alanine: ~143-145 °C) |
| Solubility | Generally soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). Limited solubility in water. |
| Storage | Recommended storage at 2-8°C to ensure long-term stability. |
Stability Profile
The stability of this compound is dictated by its two primary functional components: the Fmoc protecting group and the MPPA linker. Understanding their respective stabilities under different chemical conditions is crucial for successful peptide synthesis.
Stability of the Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability profile is central to the Fmoc/tBu orthogonal protection strategy in SPPS.
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Acid Stability: The Fmoc group is highly stable under acidic conditions. It remains intact during the acid-mediated cleavage of side-chain protecting groups (e.g., Boc, tBu) and the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
-
Base Lability: The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. The deprotection proceeds via a β-elimination mechanism. It is generally stable to weaker bases and tertiary amines like diisopropylethylamine (DIPEA) which are often used during coupling steps.
-
Hydrolytic Stability: The Fmoc group is generally stable to hydrolysis under neutral and acidic conditions. However, prolonged exposure to highly basic aqueous solutions can lead to its cleavage.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation. Specific thermal degradation data for this compound is not available.
Stability of the MPPA Linker
The 3-(4-methylphenyl)propanoic acid (MPPA) portion functions as a handle to attach the amino acid to a solid support, forming an acid-labile benzyl ester linkage.
-
Acid Lability: The ester bond of the MPPA linker is designed to be cleaved under strongly acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
-
Base Stability: The MPPA linker is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), which is a key requirement for the orthogonality of the synthesis strategy.
-
Stability to Coupling Reagents: The linker is stable to the common coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DIC) and phosphonium or uronium salts (e.g., HBTU, HATU).
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in research.
General Protocol for Fmoc-Deprotection
This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of a resin-bound peptide.
Caption: Fmoc-Deprotection Workflow.
Methodology:
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Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
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Repeat steps 3-5 one more time.
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Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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The resin is now ready for the next amino acid coupling step.
General Protocol for Cleavage from the MPPA Linker
This protocol outlines the procedure for cleaving the synthesized peptide from the solid support via the acid-labile MPPA linker.
Caption: MPPA Linker Cleavage Workflow.
Methodology:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water). The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
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Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
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Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
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Centrifuge or filter to collect the precipitated peptide.
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Wash the peptide pellet with cold ether to remove scavengers and residual TFA.
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Dry the crude peptide under vacuum.
Logical Relationships in Fmoc-SPPS
The successful synthesis of a peptide using this compound relies on the orthogonal stability of the protecting group and the linker.
Caption: Orthogonal Strategy in Fmoc-SPPS.
This diagram illustrates that the MPPA linker remains stable during the basic conditions of Fmoc deprotection, and the peptide backbone is stable during the final acidic cleavage from the resin. This orthogonality is the cornerstone of Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound is a valuable and versatile tool for peptide synthesis. Its well-defined chemical properties and predictable stability profile, characterized by a base-labile Fmoc group and an acid-labile MPPA linker, enable the efficient and reliable construction of a wide range of peptide sequences. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their research in drug discovery and development.
The MPPA Linker in Solid-Phase Peptide Synthesis: A Technical Guide to Minimizing Racemization and Enhancing Peptide Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and greater efficiency is paramount. A critical component influencing these outcomes is the choice of linker, the chemical moiety that anchors the nascent peptide chain to the solid support. This technical guide provides an in-depth exploration of the 4-hydroxymethyl-3-methoxyphenoxyacetic acid (MPPA) linker, a derivative of the well-established Wang linker, designed to address one of the most persistent challenges in SPPS: C-terminal amino acid racemization.
The Challenge of C-Terminal Racemization with Traditional Linkers
The conventional method for attaching the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin, such as the Wang resin, often involves activation with a carbodiimide, like dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process, however, is fraught with two significant side reactions: the formation of dimers and, more critically, the racemization of the C-terminal amino acid.[1][2] This epimerization can lead to the production of diastereomeric peptide impurities that are often difficult to separate from the target peptide, thereby compromising the final purity and biological activity.
The MPPA Linker: A Strategic Solution
The MPPA linker is a strategic modification of the Wang linker, engineered to circumvent the issues associated with the initial amino acid attachment. The core innovation of the MPPA linker lies in its use as a pre-activated building block. Instead of coupling a free Fmoc-amino acid directly to the resin, a pre-formed Fmoc-amino acid-MPPA conjugate is synthesized in solution and then coupled to an amino-functionalized solid support, such as aminomethyl polystyrene.
This pre-formation strategy offers a significant advantage: the ester bond between the C-terminal amino acid and the MPPA linker is formed under controlled solution-phase conditions that are optimized to minimize racemization. The subsequent coupling of this entire unit to the amino-resin proceeds via a stable amide bond formation, a reaction that does not induce racemization of the already-attached amino acid. This method has been shown to guarantee a low and reproducible epimerization level of the C-terminal amino acid, typically to a maximum of 0.5%.[1][2]
Quantitative Data Summary
The primary quantitative advantage of the MPPA linker is the significant reduction in C-terminal amino acid racemization. While direct side-by-side comparative studies with the Wang linker under identical conditions are not extensively detailed in the available literature, the data strongly supports the superiority of the MPPA approach in maintaining the stereochemical integrity of the C-terminal residue.
| Parameter | MPPA Linker | Traditional Wang Linker |
| C-Terminal Amino Acid Racemization | < 0.5%[1][2] | Can be significant, especially with sensitive amino acids |
| Primary Mode of Attachment to Resin | Amide bond | Ester bond |
| Cleavage Condition | Trifluoroacetic acid (TFA)-based cocktails | Trifluoroacetic acid (TFA)-based cocktails |
| Yields C-Terminal as | Carboxylic acid | Carboxylic acid |
Table 1: Comparison of MPPA and Traditional Wang Linker Characteristics
Cleavage of the final peptide from the MPPA linker is achieved using standard trifluoroacetic acid (TFA)-based cocktails, similar to those used for the Wang resin. The efficiency of cleavage is dependent on the specific peptide sequence and the composition of the cleavage cocktail.
| Cleavage Cocktail Component | Purpose | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the linker and removes most side-chain protecting groups. | 80-95% |
| Triisopropylsilane (TIS) | Scavenger to prevent re-attachment of cleaved protecting groups and to reduce tryptophan side reactions. | 2.5-5% |
| Water | Scavenger and helps to hydrolyze cleaved protecting groups. | 2.5-5% |
| Dithiothreitol (DTT) or Ethanedithiol (EDT) | Scavenger, particularly for peptides containing cysteine. | 2.5% |
Table 2: Common Reagents in Cleavage Cocktails for MPPA Resins
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving the MPPA linker in Fmoc-based solid-phase peptide synthesis.
Attachment of Fmoc-Amino Acid-MPPA to Aminomethyl Resin
This protocol describes the manual coupling of a pre-formed Fmoc-amino acid-MPPA building block to an aminomethyl-functionalized polystyrene resin.
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Resin Swelling: Swell the aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid-MPPA (2 equivalents relative to the resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIEA) (4 equivalents) to the solution from step 2 and allow it to pre-activate for 1-2 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-amino acid-MPPA solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10% v/v acetic anhydride, 5% v/v DIEA) for 30 minutes.
-
Final Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol. Dry the resin under vacuum.
Standard Fmoc-SPPS Cycle on MPPA Resin
The following is a standard protocol for one cycle of amino acid addition to the MPPA-functionalized resin.
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Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
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Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Coupling:
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In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
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Add DIEA (8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection of the Peptide from MPPA Resin
This protocol outlines the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
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Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the key processes and advantages of using the MPPA linker in SPPS.
Caption: Overall workflow of SPPS using the MPPA linker.
Caption: Rationale for reduced racemization with the MPPA linker.
Caption: Step-by-step workflow for peptide cleavage from MPPA resin.
Conclusion
The MPPA linker represents a significant refinement in the field of solid-phase peptide synthesis, directly addressing the critical issue of C-terminal amino acid racemization. By shifting the sensitive esterification step to a controlled solution-phase synthesis of an Fmoc-amino acid-MPPA building block, and subsequently attaching this conjugate to an amino-functionalized resin via a stable amide bond, the risk of epimerization during the initial loading is dramatically reduced. This approach leads to the synthesis of peptides with higher purity and simplifies the downstream purification process. For researchers, scientists, and drug development professionals engaged in the synthesis of complex or sensitive peptides, the adoption of the MPPA linker is a valuable strategy for enhancing the quality and reliability of their synthetic endeavors.
References
The Strategic Advantage of Fmoc-L-Ala-MPPA in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and greater stereochemical integrity of synthetic peptides is paramount. The initial anchoring of the C-terminal amino acid to the solid support is a critical step that can significantly influence the outcome of the entire synthesis. Traditional methods, particularly the use of Wang linkers, are often plagued by side reactions such as racemization and dimer formation. This technical guide elucidates the advantages of employing Fmoc-L-Ala-MPPA (9-Fluorenylmethoxycarbonyl-L-Alanine-3-(4-oxymethylphenoxy)propionic acid) as a superior alternative for anchoring the first amino acid in Fmoc-SPPS. The use of this compound, a pre-formed handle, consistently ensures a low and reproducible level of epimerization of the C-terminal amino acid, thereby enhancing the quality and success rate of complex peptide synthesis.
Introduction to C-Terminal Anchoring Challenges in SPPS
Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The method of anchoring the first amino acid is a decisive factor in the quality of the final peptide. The widely used Wang linker, while popular, presents notable challenges during the esterification of the first Fmoc-amino acid. The activation of the amino acid's carboxyl group, typically with carbodiimides like DCC in the presence of a catalyst such as DMAP, can lead to significant racemization of the C-terminal residue.[1] This loss of stereochemical purity is a major concern, as it results in diastereomeric impurities that are often difficult to separate from the target peptide. Furthermore, the formation of dimers and other side products can reduce the overall yield and purity of the synthesis.
This compound: A Solution to Racemization
This compound is a pre-formed building block consisting of Fmoc-protected L-Alanine linked to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) handle. This compound serves as a precursor for linkage to aminomethyl-functionalized solid supports, such as aminomethyl polystyrene, via a stable amide bond.[1] The key advantage of this approach is that the ester bond between the amino acid and the handle is formed in solution prior to attachment to the resin, under conditions that can be carefully controlled to minimize racemization. This pre-attachment strategy circumvents the problematic on-resin esterification step associated with traditional Wang linkers.
The use of Fmoc-amino acid-MPPA linkers guarantees a low and reproducible level of epimerization for the C-terminal amino acid, typically with a maximum of 0.5%.[1][2] This significant reduction in a critical side reaction leads to a higher quality crude peptide product, simplifying purification and improving the overall efficiency of the synthesis.
Quantitative Data: Racemization Levels
The primary quantitative advantage of using this compound is the significant reduction in C-terminal amino acid racemization. The following table summarizes the comparative levels of epimerization.
| Anchoring Method | C-Terminal Amino Acid | Typical Epimerization Level | References |
| This compound | L-Alanine | ≤ 0.5% | [1][2] |
| Traditional Wang Linker | Various | Can be significant, especially for sensitive amino acids | [1] |
| 2-Chlorotrityl Linker | Cysteine | Up to 30% upon piperidine treatment |
Experimental Protocols
Coupling of this compound to Aminomethyl Resin
This protocol describes the manual coupling of this compound to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, typical substitution of 0.5-1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Place the desired amount of aminomethyl polystyrene resin in a reaction vessel. Wash the resin with DCM (3 x 5 mL/g resin) and then with DMF (3 x 5 mL/g resin). Allow the resin to swell in DMF for at least 30 minutes.
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents relative to the resin substitution) and HOBt or Oxyma (2 equivalents) in DMF. Add DIC (2 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping mixture (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin). Dry the resin under vacuum.
Standard Fmoc-SPPS Cycle
Following the successful attachment of this compound to the resin, the peptide chain is elongated using standard Fmoc-SPPS cycles.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activator (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt) in DMF. The reaction time is typically 30-60 minutes.
-
Washing: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow
Coupling of this compound to Aminomethyl Resin
Caption: Workflow for coupling this compound to aminomethyl resin.
General Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Conclusion
The adoption of this compound for the anchoring of the C-terminal amino acid in SPPS presents a clear and significant advantage for peptide chemists. By minimizing the risk of racemization to negligible levels, this approach directly addresses a critical challenge in peptide synthesis, leading to higher purity of crude products and a more efficient overall workflow. For researchers and professionals in drug development, the enhanced stereochemical integrity afforded by this compound is invaluable, ensuring the synthesis of well-defined and biologically active peptides. The detailed protocols and workflows provided in this guide offer a practical framework for the implementation of this advanced anchoring strategy.
References
An In-depth Technical Guide to Fmoc-L-Ala-MPPA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-L-Ala-MPPA, a critical building block in modern solid-phase peptide synthesis (SPPS). It details its chemical properties, synthesis, and application, with a focus on providing actionable experimental protocols and clear visual representations of the underlying chemical workflows.
Core Concepts and Data Presentation
This compound is an N-terminally protected amino acid derivative linked to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) handle. This pre-formed unit is designed for attachment to aminomethyl-functionalized solid supports. A primary advantage of this approach is the significant reduction in racemization of the C-terminal amino acid, a common side reaction when anchoring the first amino acid to a resin.
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 864876-89-1 |
| Molecular Formula | C₂₈H₂₇NO₇ |
| Molecular Weight | 489.52 g/mol |
| Full Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid |
| Synonyms | 3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)alanyl)oxy)methyl)phenoxy)propanoic acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine-[4-(2-carboxyethoxy)phenyl]methyl ester, Fmoc-Ala-MPPA |
Synthesis and Application Workflow
The use of this compound involves two key stages: its synthesis from constituent parts and its subsequent application in solid-phase peptide synthesis.
The synthesis of this compound is a two-step process. First, the MPPA linker, 3-(4-hydroxymethylphenoxy)propionic acid, is synthesized. This is followed by the esterification of the hydroxyl group of the MPPA linker with the carboxyl group of Fmoc-L-alanine.
Once synthesized, this compound is coupled to an aminomethyl-functionalized resin. The resulting pre-loaded resin then serves as the starting point for the stepwise elongation of the peptide chain using standard Fmoc-SPPS protocols.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific amino acid sequence and scale of the synthesis.
-
Resin Swelling: Swell the aminomethyl polystyrene resin in dichloromethane (DCM), followed by dimethylformamide (DMF).
-
Activation of this compound: Dissolve this compound (1.5 equivalents relative to resin loading) in DMF. Add a coupling agent such as HBTU (1.5 eq.) and an amine base like diisopropylethylamine (DIEA) (2 eq.). Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling, wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIEA in DMF.
-
Final Wash and Drying: Wash the resin again as in step 4 and dry under vacuum.
This protocol outlines a single cycle of amino acid addition after the initial loading of this compound onto the resin.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU; 3-5 eq.) and a base (e.g., DIEA, NMM; 6-10 eq.).
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF.
-
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
An In-depth Technical Guide to the Synthesis and Preparation of Fmoc-L-Ala-MPPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and preparation of N-α-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Ala-MPPA). This compound serves as a crucial linker, or "handle," in solid-phase peptide synthesis (SPPS), facilitating the attachment of the initial amino acid to an aminomethylated resin. The use of this p-alkoxybenzyl ester linkage minimizes racemization of the C-terminal amino acid, a common challenge in peptide synthesis.[1][2]
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: Fmoc-L-alanine and the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. These intermediates are then coupled to form the final product. The overall workflow is designed to ensure high purity and minimize side reactions.
References
Fmoc-L-Ala-MPPA: A Technical Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical component of the discovery and development pipeline. The choice of building blocks and linkers plays a pivotal role in the success of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of Fmoc-L-Ala-MPPA, a key reagent designed to ensure the efficient and high-fidelity incorporation of the initial amino acid onto a solid support.
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid, serves as a pre-loaded amino acid linker. Its primary application is in Fmoc-based solid-phase peptide synthesis, where it offers a significant advantage in minimizing the racemization of the C-terminal amino acid, a common challenge with traditional methods of linker attachment.
Supplier and Purchasing Options
A variety of chemical suppliers offer this compound and related products, including the pre-loaded resin. The table below summarizes key information from prominent suppliers to aid in procurement.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Additional Notes |
| Iris Biotech GmbH | This compound | LW00102 | 864876-89-1 | 489.52 | Also available as a pre-loaded Lithium (Li) resin (BR-5282) with a loading of 0.4-0.6 mmol/g. |
| GenoChem World | This compound – 1g | LW00102.0001 | 864876-89-1 | 489.52 | - |
| Chem-Impex | This compound(Wang) resin | - | - | - | Available as a pre-loaded Wang resin with a substitution of 0.3-0.8 meq/g and a mesh size of 100-200. |
Core Advantages and Technical Data
The use of Fmoc-amino acid-MPPA linkers provides a robust method for anchoring the first amino acid to an aminomethyl-functionalized solid support. This approach circumvents the direct esterification to a hydroxymethyl resin, a step that can be prone to side reactions, including racemization.
A key advantage of using this compound is the significant reduction in the epimerization of the C-terminal amino acid. This method ensures a low and reproducible level of epimerization, which is crucial for the synthesis of chirally pure peptides.
| Parameter | Value/Specification | Reference |
| Epimerization Level | ≤ 0.5% | [1][2] |
| Storage Temperature | 2-8°C | |
| Formula | C₂₈H₂₇NO₇ |
Experimental Protocols
The following sections detail the generalized experimental procedures for the use of this compound in solid-phase peptide synthesis.
Coupling of this compound to Aminomethyl Resin
This protocol outlines the procedure for attaching the this compound linker to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.
-
Pre-activation: In a separate vessel, dissolve this compound (1.5-2 equivalents relative to the resin loading) and HOBt (1.5-2 equivalents) in DMF. Add DIC (1.5-2 equivalents) and allow the mixture to pre-activate for 10-20 minutes at room temperature.
-
Coupling: Add the pre-activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups on the resin, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the alanine residue, preparing it for the coupling of the next amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and the cleaved Fmoc adduct.
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
Following the successful loading of this compound onto the resin, the peptide chain is elongated through repetitive cycles of deprotection and coupling.
Procedure:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents), a coupling agent (e.g., HBTU, HATU, or DIC/HOBt), and a base (e.g., DIPEA) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the MPPA Linker
Once the peptide synthesis is complete, the final peptide is cleaved from the solid support. The MPPA linker is designed to be cleaved under acidic conditions, yielding a peptide with a C-terminal carboxylic acid.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). The scavengers are included to protect sensitive amino acid side chains from reactive species generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound for peptide synthesis.
Caption: Coupling of this compound to Aminomethyl Resin.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Caption: Cleavage and deprotection of the final peptide.
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-L-Ala-MPPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Ala-MPPA). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from closely related Fmoc-amino acids to ensure a thorough understanding of the required safety protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid | Iris Biotech GmbH |
| Synonyms | 3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)alanyl)oxy)methyl)phenoxy)propanoic acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine-[4-(2-carboxyethoxy)phenyl]methyl ester, Fmoc-Ala-MPPA | Iris Biotech GmbH |
| CAS Number | 864876-89-1 | Iris Biotech GmbH |
| Molecular Formula | C₂₈H₂₇NO₇ | Iris Biotech GmbH |
| Molecular Weight | 489.52 g/mol | Iris Biotech GmbH |
| Appearance | Not specified (assumed to be a white to off-white solid based on similar compounds) | General knowledge of Fmoc-amino acids |
| Storage Temperature | 2-8°C | Iris Biotech GmbH |
Hazard Identification and General Safety Precautions
A specific hazard classification for this compound is not available. However, based on the safety data for the closely related compound, Fmoc-L-Alanine, it is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is recommended.
First Aid Measures
In the event of exposure to this compound, the following first aid measures, based on guidelines for similar Fmoc-amino acids, should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
While a specific, detailed experimental protocol for the handling of this compound is not available, its primary use is in the initial step of solid-phase peptide synthesis. The following is a generalized workflow for the attachment of this compound to an aminomethylated resin.
Generalized Protocol for Resin Loading:
-
Resin Swelling: Swell the aminomethylated resin (e.g., aminomethyl polystyrene) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least one hour.
-
Activation of this compound: In a separate vessel, dissolve this compound in DMF. Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA). Allow the activation to proceed for a few minutes.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for a specified time (typically 2-4 hours).
-
Washing: After the coupling reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, a capping step using acetic anhydride and a base can be performed.
-
Drying: Dry the resin under vacuum to obtain the this compound-loaded resin, ready for peptide synthesis.
Visualized Workflows
The following diagrams illustrate key conceptual workflows relevant to the handling and use of this compound.
Caption: General laboratory safety workflow for handling chemical powders like this compound.
Caption: Conceptual workflow for the use of this compound in Solid-Phase Peptide Synthesis (SPPS).
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a fundamental requirement. Solid-Phase Peptide Synthesis (SPPS) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry stands as the predominant and most versatile method for this purpose. This in-depth technical guide delineates the core principles of Fmoc SPPS, providing a detailed exploration of the chemical strategies, experimental protocols, and critical considerations for the successful assembly of peptide chains.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
SPPS revolutionized peptide synthesis by introducing the concept of anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2][3] This solid support allows for the stepwise addition of amino acids, with excess reagents and byproducts being easily removed by simple filtration and washing steps.[1][4] This circumvents the need for complex purification of intermediates, a major bottleneck in traditional solution-phase synthesis.[4]
The synthesis proceeds in cycles, with each cycle consisting of two main steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid.[1][4] This cyclical process is repeated until the desired peptide sequence is assembled.
The Fmoc Protecting Group: A Key Player
In Fmoc-based SPPS, the Nα-amino group of the incoming amino acid is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5] This protecting group is stable under the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, a principle known as orthogonality.[3]
The choice of Fmoc chemistry is advantageous due to the mild conditions required for its removal, which helps in preserving the integrity of the growing peptide chain.[6]
The Core Principles of the Fmoc-SPPS Cycle
The synthesis of a peptide using Fmoc chemistry is a cyclical process that involves the repetition of several key steps. The general workflow is illustrated below.
Resin Selection and Preparation
The choice of resin is critical as it determines the C-terminal functionality of the final peptide and influences the overall success of the synthesis.[6] Different linkers are attached to the solid support, which are stable throughout the synthesis but can be cleaved under specific conditions.[6][7]
| Linker Type | C-Terminal Group | Common Resins | Cleavage Condition |
| Wang | Carboxylic Acid | Wang Resin | Strong Acid (e.g., 95% TFA)[8][9][10] |
| Rink Amide | Amide | Rink Amide Resin | Strong Acid (e.g., 95% TFA)[2] |
| 2-Chlorotrityl | Protected Carboxylic Acid | 2-Chlorotrityl Chloride Resin | Mild Acid (e.g., 1% TFA in DCM)[11] |
| Sieber Amide | Amide | Sieber Amide Resin | Mild Acid (e.g., 1% TFA in DCM)[11] |
Experimental Protocol: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.[12][13]
-
Add a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to cover the resin.[1][12][13]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12][13]
-
After swelling, drain the solvent by filtration.[12]
Fmoc Deprotection
The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a solution of 20% piperidine in DMF.[12][14] The mechanism proceeds via a β-elimination reaction.
Experimental Protocol: Fmoc Deprotection
-
Wash the swollen resin with DMF (3 times).[12]
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[12][14]
-
Agitate the mixture for a specified time (typically 5-20 minutes).[14][15] A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed.[16]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12][16]
Amino Acid Coupling
The formation of the peptide bond is the most critical step in SPPS. It involves the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid, which then reacts with the free N-terminal amine of the growing peptide chain on the resin.[15] A variety of coupling reagents are available, each with its own mechanism and efficiency.
| Coupling Reagent | Full Name | Activator Type | Base Required |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | DIPEA or NMM[14][15][17] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | DIPEA or Collidine[12][17][18] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide / Additive | - |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | DIPEA[19][20] |
Experimental Protocol: Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading), HATU (e.g., 3-4.5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) or Collidine (e.g., 6-10 equivalents) in DMF.[12][14]
-
Add the activated amino acid solution to the deprotected peptide-resin.[12]
-
Agitate the reaction mixture for a period ranging from 30 minutes to several hours, depending on the specific amino acids being coupled.[12][21]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.[12][14]
Monitoring the Reaction
To ensure high-yield synthesis, it is crucial to monitor the completeness of both the deprotection and coupling steps. The Kaiser test, which detects free primary amines, is a widely used qualitative method.[5][15][18] A positive result (blue color) after deprotection indicates a free amine, while a negative result (yellow) after coupling signifies a complete reaction.[5][15]
Experimental Protocol: Kaiser Test
-
Take a few beads of the resin and wash them thoroughly with ethanol.
-
Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).[18]
-
Heat the sample at approximately 100-110°C for 5 minutes.[15][18][22]
-
Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines.[5][18]
Cleavage and Final Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.[23][24] This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of scavengers.[8][9][23][25] Scavengers are nucleophilic reagents that trap the reactive cationic species generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[23]
| Reagent | Purpose |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and removal of most side-chain protecting groups.[23][24] |
| Triisopropylsilane (TIS) | Scavenger for carbocations.[25] |
| Water | Scavenger and aids in the hydrolysis of certain protecting groups.[25] |
| 1,2-Ethanedithiol (EDT) | Scavenger for protecting groups on cysteine and to prevent tryptophan modification.[23] |
| Thioanisole | Scavenger, particularly for arginine's Pbf/Pmc protecting groups.[8] |
Experimental Protocol: Cleavage from Wang Resin
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.[8][9]
-
Wash the resin with DCM and dry it under vacuum.[25]
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[23][26]
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 1.5 to 4 hours.[9][25]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.[8][9]
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8][9][14]
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in life sciences research and drug development. A thorough understanding of the fundamental principles, from the selection of appropriate resins and linkers to the optimization of coupling and cleavage conditions, is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive overview of the core concepts and detailed experimental protocols to aid researchers in mastering this essential technique.
References
- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. rsc.org [rsc.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. academic.oup.com [academic.oup.com]
- 17. bachem.com [bachem.com]
- 18. chempep.com [chempep.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. Item - Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry - American Chemical Society - Figshare [acs.figshare.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. youtube.com [youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Standard Protocol for Coupling Fmoc-L-Ala-MPPA to Aminomethyl Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient coupling of Fmoc-L-Ala-MPPA to aminomethyl resin, a critical first step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal carboxylic acid. The use of the pre-formed this compound building block is advantageous as the 4-(3-methoxyphenyl)propionic acid (MPPA) linker minimizes racemization of the C-terminal amino acid, a common side reaction when directly coupling Fmoc-amino acids to hydroxyl-functionalized resins like Wang resin.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, coupling, capping of unreacted sites, and determination of substitution level.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence on an insoluble polymeric support.[2] The initial loading of the first Fmoc-protected amino acid onto the resin is a crucial step that dictates the overall yield and purity of the final peptide. The MPPA linker, when pre-attached to the first amino acid, offers a robust method for anchoring to amino-functionalized resins such as aminomethyl polystyrene. This approach circumvents the issues of dimerization and epimerization often encountered with traditional esterification methods on Wang or similar resins.[1] The resulting amide bond formed between the MPPA linker and the aminomethyl resin is stable throughout the synthesis and allows for the final release of the peptide with a free C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[1]
Experimental Workflow
The overall workflow for the coupling of this compound to aminomethyl resin is depicted in the following diagram.
Caption: Experimental workflow for coupling this compound to aminomethyl resin.
Chemical Principles
The coupling of this compound to aminomethyl resin relies on the formation of a stable amide bond between the carboxylic acid of the MPPA linker and the primary amine of the resin. This reaction is facilitated by a carbodiimide-based activating agent, often in the presence of an additive to suppress side reactions and improve efficiency.
Caption: Reaction pathway for the amide bond formation between this compound and aminomethyl resin.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale synthesis. Adjustments may be necessary based on the specific resin substitution and desired loading.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aminomethyl Polystyrene Resin | 100-200 mesh, 1% DVB | Standard Supplier |
| This compound | Synthesis Grade | Iris Biotech, etc. |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier |
| Acetic Anhydride | Reagent Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-free | Standard Supplier |
| Methanol (MeOH) | ACS Grade | Standard Supplier |
Quantitative Parameters for Coupling
| Parameter | Molar Equivalence (relative to resin capacity) | Concentration/Volume | Time | Temperature |
| Resin Swelling | N/A | 10-15 mL/g of resin | 1-2 hours | Room Temp. |
| This compound | 1.5 - 2.5 eq. | Dissolved in min. DMF | N/A | Room Temp. |
| DIC | 1.5 - 2.5 eq. | N/A | N/A | Room Temp. |
| HOBt | 1.5 - 2.5 eq. | N/A | N/A | Room Temp. |
| Coupling Reaction | N/A | N/A | 2-4 hours | Room Temp. |
| Capping Solution | ||||
| Acetic Anhydride | 10 eq. | In DMF | 30 min | Room Temp. |
| DIPEA | 20 eq. | In DMF | 30 min | Room Temp. |
Step-by-Step Procedure
-
Resin Swelling and Preparation:
-
Place the desired amount of aminomethyl resin in a reaction vessel.
-
Add a mixture of DCM/DMF (1:1, v/v) to the resin (10-15 mL per gram of resin).
-
Allow the resin to swell for 1-2 hours at room temperature with gentle agitation.
-
Drain the solvent and wash the resin with DMF (3 x 10 mL/g).
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.5-2.5 eq.) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.
-
Stir the mixture until all solids are dissolved.
-
Add DIC (1.5-2.5 eq.) to the solution and allow the pre-activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the swelled and washed aminomethyl resin.
-
Ensure the resin is fully submerged in the reaction mixture; add more DMF if necessary.
-
Agitate the mixture gently for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines.[3] A yellow to brown color indicates a complete or near-complete reaction, while a blue color signifies incomplete coupling.
-
If the Kaiser test is positive, the coupling step can be repeated with a freshly prepared activated this compound solution.
-
-
Capping of Unreacted Amino Groups:
-
After a successful coupling (negative Kaiser test), drain the reaction mixture.
-
Wash the resin with DMF (3 x 10 mL/g).
-
To cap any unreacted aminomethyl sites, add a solution of acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF.
-
Agitate the mixture for 30 minutes at room temperature.
-
-
Final Washing and Drying:
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL/g), followed by DCM (3 x 10 mL/g), and finally methanol (2 x 10 mL/g).
-
Dry the resin under high vacuum to a constant weight.
-
Determination of Resin Loading
The substitution level (loading) of the this compound on the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.
-
Accurately weigh a small amount of the dried resin (5-10 mg) into a vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate for 30 minutes to ensure complete Fmoc removal.
-
Dilute an aliquot of the supernatant with DMF.
-
Measure the absorbance at ~301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution) / (ε × mass of resin in g), where ε (molar extinction coefficient) is typically 7800 M⁻¹cm⁻¹.
Subsequent Steps in SPPS
Once the this compound is successfully coupled to the aminomethyl resin, the synthesis of the peptide can proceed with repeated cycles of:
-
Fmoc Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.
-
Coupling: Addition of the next Fmoc-protected amino acid using standard coupling reagents.
Cleavage from the Resin
Upon completion of the peptide sequence, the peptide is cleaved from the MPPA linker, yielding a C-terminal carboxylic acid. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, most commonly TFA, along with scavengers to protect sensitive amino acid side chains.[1] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
Conclusion
The use of pre-loaded this compound provides a reliable and efficient method for the initial attachment of the first amino acid to aminomethyl resins. This protocol offers a standardized procedure that minimizes racemization and ensures a high-quality starting point for the synthesis of peptides with a C-terminal carboxylic acid. Careful monitoring of the coupling reaction and effective capping of unreacted sites are critical for obtaining a high purity final product.
References
Application of a Troponin C-Derived Peptide in Hydrogel Formation for Biomedical Applications
Application Note AP2025-10-01
Introduction
Self-assembling peptide hydrogels are a class of biomaterials attracting significant interest for applications in tissue engineering and drug delivery. Their inherent biocompatibility and tunable mechanical properties make them ideal candidates for creating biomimetic scaffolds. This document details the application of a specific peptide fragment derived from human cardiac troponin C, H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH , in the formation of a stable hydrogel. While the initial research focuses on the synthesis and characterization of this hydrogel, its properties suggest significant potential in advanced biomedical applications. The peptide itself is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. Fmoc-L-Ala-MPPA can be utilized as a linker to attach the initial amino acid to the resin support in such syntheses.
Principle of Hydrogel Formation
The peptide H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH is an amphiphilic peptide, containing both hydrophobic and hydrophilic residues. In aqueous solutions under physiological conditions (pH 7.4), these peptides self-assemble into β-sheet structures. This self-assembly is driven by hydrophobic interactions between the nonpolar residues and hydrogen bonding between the peptide backbones. These β-sheets then form nanofibers, which entangle to create a three-dimensional network. This network traps a large amount of water, resulting in the formation of a hydrogel. This process is a classic example of molecular self-assembly, leading to a supramolecular structure with emergent properties.
Potential Applications
While specific studies on drug release and in-depth biocompatibility of this particular troponin C-derived hydrogel are not extensively detailed in the initial findings, the characteristics of similar peptide hydrogels suggest a range of potential applications:
-
Injectable Scaffold for Tissue Engineering: The shear-thinning and self-healing properties common to peptide hydrogels would allow for injection via syringe, after which the hydrogel would re-form in situ, providing a scaffold for cell growth and tissue regeneration. This is particularly relevant for applications in cardiac repair, given the origin of the peptide.
-
Controlled Drug Delivery: The nanofibrous network of the hydrogel can be used to encapsulate therapeutic molecules, from small drugs to larger biologics. The release of these molecules would be governed by diffusion through the hydrogel matrix, which can be tuned by altering the peptide concentration and the resulting hydrogel density.
-
3D Cell Culture: The hydrogel's structure mimics the extracellular matrix, providing a suitable environment for three-dimensional cell culture. This can be used for in vitro studies of cell behavior or for the development of cell-based therapies.
Quantitative Data Summary
The mechanical properties of the H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH hydrogel have been characterized by rheology. The following table summarizes the key quantitative data.
| Property | Value | Conditions |
| Storage Modulus (G') | ~1000 Pa | 2 wt% peptide in H2O, pH 7.4, 1 Hz frequency |
| Loss Modulus (G'') | ~100 Pa | 2 wt% peptide in H2O, pH 7.4, 1 Hz frequency |
| Gelation Time | Not specified | Spontaneous upon pH adjustment to 7.4 |
| Thermal Stability | Stable to 90°C | 2 wt% hydrogel |
Experimental Protocols
Protocol 1: Synthesis of H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH Peptide
Objective: To synthesize the peptide using Fmoc solid-phase peptide synthesis.
Materials:
-
Aminomethyl polystyrene resin
-
This compound linker
-
Fmoc-protected amino acids
-
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N-methylmorpholine (NMM)
-
Piperidine
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Diethyl ether
-
Acetonitrile (MeCN)
-
Water (H2O)
Procedure:
-
Resin Preparation: The aminomethyl polystyrene resin is functionalized with the this compound linker using standard coupling procedures.
-
Fmoc Deprotection: The Fmoc group on the terminal amino acid is removed by treating the resin with 20% (v/v) piperidine in DMF for 5 minutes, repeated twice.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (5 equivalents) is activated with HATU (4.5 equivalents) and NMM (10 equivalents) in DMF and coupled to the resin for 20 minutes at room temperature.
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a mixture of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, isolated by centrifugation, and washed with cold diethyl ether. The peptide is then dissolved in 1:1 (v/v) MeCN/H2O with 0.1% TFA and lyophilized.
-
Analysis: The purity of the peptide is analyzed by LC-MS.
Protocol 2: Formation of the Peptide Hydrogel
Objective: To form a self-assembled hydrogel from the synthesized peptide.
Materials:
-
Lyophilized H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH peptide
-
Deionized water or phosphate-buffered saline (PBS)
-
NaOH solution (0.1 M)
Procedure:
-
Peptide Dissolution: The lyophilized peptide is dissolved in deionized water or PBS to the desired concentration (e.g., 2 wt%). The initial solution will be acidic due to residual TFA from purification.
-
pH Adjustment: The pH of the peptide solution is carefully adjusted to 7.4 by the dropwise addition of 0.1 M NaOH.
-
Gelation: Upon reaching physiological pH, the solution is allowed to stand at room temperature. Gelation occurs as the peptides self-assemble. The vial can be inverted to confirm gel formation.
Protocol 3: Characterization of the Peptide Hydrogel
Objective: To characterize the physical and structural properties of the hydrogel.
A. Rheology:
-
An oscillatory rheometer is used to measure the storage (G') and loss (G'') moduli.
-
A sample of the hydrogel is placed between the plates of the rheometer.
-
A frequency sweep is performed at a constant strain to determine the viscoelastic properties of the hydrogel.
B. Transmission Electron Microscopy (TEM):
-
A small amount of the hydrogel is diluted and applied to a TEM grid.
-
The sample is negatively stained (e.g., with uranyl acetate) and allowed to dry.
-
The grid is then imaged with a transmission electron microscope to visualize the nanofibrous structure.
C. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The hydrogel is lyophilized to obtain a solid sample.
-
An FTIR spectrum of the solid sample is recorded.
-
The presence of a peak in the amide I region (around 1630 cm-1) is indicative of β-sheet formation.
Visualizations
Application Notes and Protocols: A Step-by-Step Guide for the Fmoc Deprotection of Fmoc-L-Ala-MPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in peptide synthesis and other areas of organic chemistry. Its removal, or deprotection, is a critical step that requires carefully controlled conditions to ensure high yield and purity of the desired product. This document provides a detailed protocol for the deprotection of Fmoc-L-Ala-MPPA (N-α-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid) in a solution-phase reaction, yielding L-Ala-MPPA.
The deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorene ring, leading to the collapse of the protecting group and the release of the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine base also serves to trap the reactive DBF byproduct, forming a stable adduct that can be removed during work-up.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical results for the solution-phase Fmoc deprotection of similar Fmoc-amino acid esters under standard conditions. These values can be considered representative for optimization purposes.
| Substrate | Deprotection Reagent | Solvent | Reaction Time | Temperature | Typical Yield | Purity (by HPLC) |
| Fmoc-Gly-OEt | 20% Piperidine in DMF | DMF | 30 min | Room Temp. | >95% | >98% |
| Fmoc-Phe-OMe | 20% Piperidine in DCM | DCM | 1 hour | Room Temp. | >90% | >97% |
| This compound | 20% Piperidine in DMF | DMF | ~30-60 min | Room Temp. | Expected >90% | Expected >95% |
Note: The data for this compound is an expected range based on similar compounds and should be confirmed experimentally.
Experimental Protocol
This protocol details the solution-phase Fmoc deprotection of this compound.
Materials and Reagents:
-
This compound
-
Piperidine (reagent grade)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 10% Methanol in DCM)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Equip the flask with a magnetic stir bar and a septum.
-
Flush the flask with an inert atmosphere (e.g., nitrogen or argon).
-
-
Deprotection Reaction:
-
While stirring the solution at room temperature, add piperidine (to a final concentration of 20% v/v).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
To take a TLC sample, withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Spot the reaction mixture on a TLC plate alongside a spot of the starting material (this compound).
-
Elute the TLC plate with a suitable solvent system (e.g., 10% methanol in dichloromethane).
-
Visualize the spots under a UV lamp (254 nm). The starting material (this compound) will be UV active, while the product (L-Ala-MPPA) will not have the Fmoc chromophore. The disappearance of the starting material spot indicates the completion of the reaction.
-
Additionally, the product can be visualized by staining the TLC plate with ninhydrin, which will produce a colored spot (typically yellow or purple) corresponding to the free amine of the product.
-
-
The reaction is typically complete within 30-60 minutes.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
Redissolve the residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x) to remove the dibenzofulvene-piperidine adduct.
-
Brine (1 x).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude L-Ala-MPPA.
-
If further purification is required, the crude product can be purified by silica gel column chromatography.
-
-
Characterization:
-
The purified L-Ala-MPPA can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Signaling Pathway of Fmoc Deprotection
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Experimental Workflow for Fmoc Deprotection
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Cleavage of Peptides from MPPA Linker using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the choice of a suitable linker is critical for the successful synthesis and purification of the final peptide product. The 4-hydroxymethyl-3-methoxyphenoxyacetic acid (MPPA) linker is a valuable tool in SPPS, particularly for the synthesis of peptides with a C-terminal carboxylic acid. The MPPA linker is an acid-labile linker that is structurally related to the well-established Wang linker. It is attached to an aminomethylated solid support, and the peptide chain is subsequently assembled. The final cleavage of the peptide from the resin is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). This process, along with the simultaneous removal of side-chain protecting groups, yields the desired peptide in its free C-terminal acid form.
These application notes provide a detailed protocol for the efficient cleavage of peptides from the MPPA linker using TFA, discuss potential side reactions, and present representative data on cleavage efficiency and peptide purity.
Principle of Cleavage
The cleavage of the peptide from the MPPA linker is an acid-catalyzed hydrolysis reaction. The ether linkage of the p-alkoxybenzyl ester to the resin is susceptible to strong acids like TFA. Protonation of the ether oxygen atom initiates the cleavage, leading to the formation of a stable benzyl cation and the release of the peptide with a C-terminal carboxylic acid. To prevent side reactions caused by the reactive cationic species generated during cleavage (from both the linker and amino acid side-chain protecting groups), scavengers are added to the TFA cleavage cocktail.
Data Presentation
The following table summarizes representative quantitative data for the cleavage of peptides from a Wang resin, which is structurally and functionally similar to the MPPA linker. This data, adapted from a comparative study, illustrates typical cleavage yields and purities that can be expected. Two different TFA cleavage cocktails were used.
Table 1: Representative Cleavage Yield and Purity of Peptides from a Wang-type Linker
| Peptide Sequence | Cleavage Cocktail | Cleavage Yield (%) | Crude Purity (%) by HPLC[1] | Major Side Product (%)[1] |
| H-Tyr-Gly-Gly-Phe-Leu-OH | I | 80 | 97.4 | 0.8 (M+107)⁺ |
| H-Tyr-Gly-Gly-Phe-Leu-OH | II | 80 | 97.4 | 0.8 (M+107)⁺ |
| H-Arg-Gly-Asp-Gly-Trp-OH | II | 61 | 77.5 | 15.8 (Alkylated Trp) |
| H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OH | II | 35 | 74.7 | 11.1 (Alkylated Trp) |
-
Cleavage Cocktail I: TFA/DCM/TIS/H₂O (50:45:2.5:2.5)[1]
-
Cleavage Cocktail II: TFA/TIS/H₂O (95:2.5:2.5)[1]
-
(M+107)⁺: Refers to the peptide adduct with a benzyl cation originating from the linker.
Experimental Protocols
This section provides a detailed methodology for the cleavage of peptides from the MPPA linker using a standard TFA cleavage cocktail.
Materials and Reagents
-
Peptide-resin (synthesized on MPPA-functionalized support)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
-
Nitrogen or argon gas supply
-
Lyophilizer
Standard Cleavage Protocol
-
Resin Preparation:
-
Transfer the dry peptide-resin (typically 0.1 mmol scale) to a reaction vessel.
-
Wash the resin extensively with dichloromethane (DCM) (3 x 10 mL) to remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Preparation of the Cleavage Cocktail:
-
Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Prepare the cleavage cocktail fresh just before use. A common and effective cocktail for most peptides is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).
-
For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[1]
-
For 0.1 mmol of resin, prepare approximately 2-5 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Ensure the resin is fully suspended in the cocktail.
-
Gently agitate the mixture using a shaker or rotator at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and the side-chain protecting groups used.
-
-
Peptide Precipitation and Isolation:
-
After the cleavage is complete, filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether or MTBE with gentle stirring. A white precipitate of the peptide should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., water with 0.1% TFA or an acetonitrile/water mixture).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cleavage of peptides from the MPPA linker.
Cleavage Mechanism
Caption: Mechanism of TFA-mediated cleavage from the MPPA linker.
References
Application Notes and Protocols for the Use of Fmoc-L-Ala-MPPA in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In automated solid-phase peptide synthesis (SPPS), the choice of the C-terminal amino acid linker is critical for the successful synthesis of high-purity peptides. The traditional Wang linker, while widely used, is known to be susceptible to racemization of the C-terminal amino acid during the initial coupling step, as well as to the formation of dimeric byproducts.[1] Fmoc-L-Ala-MPPA (3-(N-Fmoc-L-alanyloxy)-4-methyl-2-oxetanone) has emerged as a superior alternative, designed to mitigate these issues and enhance the efficiency and purity of peptide synthesis.
This building block consists of Fmoc-L-alanine pre-attached to a 4-(hydroxymethyl)phenoxymethylpropionic acid (HMPP) linker, which can be coupled to an aminomethyl-functionalized solid support via a stable amide bond. This strategy avoids the harsh conditions typically required for esterification to the Wang resin, thereby minimizing racemization of the C-terminal alanine residue to a maximum of 0.5%.[1][2] Subsequent cleavage from the resin using trifluoroacetic acid (TFA) yields a peptide with a free C-terminus. These attributes make this compound an excellent choice for the synthesis of high-purity peptides, particularly in the context of drug discovery and development where enantiomeric purity is paramount.
Advantages of this compound over Traditional Wang Linker
The use of this compound offers several key advantages in automated peptide synthesis:
-
Reduced Racemization: The pre-activated nature of the linker and the mild coupling conditions for attachment to the resin significantly reduce the risk of epimerization of the C-terminal L-alanine.
-
Suppression of Dimer Formation: By avoiding the direct activation of the C-terminal amino acid in the presence of the resin, the formation of peptide dimers is minimized.[1]
-
Improved Yield and Purity: The reduction in side reactions leads to a higher yield of the target peptide and simplifies the purification process.
-
Reproducibility: The standardized coupling procedure for attaching the this compound to the resin ensures greater reproducibility between synthesis batches.
Data Presentation
Product Specifications
| Parameter | Specification |
| Chemical Name | 3-(N-Fmoc-L-alanyloxy)-4-methyl-2-oxetanone |
| Molecular Formula | C28H27NO7 |
| Molecular Weight | 489.52 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage | 2-8°C |
Comparative Performance Data (Expected)
| Parameter | This compound | Traditional Wang Linker |
| C-Terminal Racemization | ≤ 0.5%[1][2] | Can be significantly higher, dependent on coupling conditions |
| Dimer Formation | Minimized[1] | Prone to formation during initial amino acid loading |
| Crude Peptide Purity | Higher | Lower due to side products |
| Overall Yield | Improved | Can be compromised by side reactions |
Experimental Protocols
Materials and Reagents
-
This compound
-
Aminomethylated polystyrene resin (e.g., AM-PS resin)
-
Automated peptide synthesizer
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT))
-
Diethyl ether, cold
Protocol for Loading this compound onto Aminomethyl Resin
This protocol describes the initial manual loading of this compound onto an aminomethyl resin. This pre-loaded resin is then used in the automated peptide synthesizer.
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for at least 1 hour in a reaction vessel.
-
Reagent Preparation:
-
Dissolve this compound (2 equivalents relative to the resin loading capacity) in DMF.
-
Prepare the coupling reagent solution. For example, dissolve HBTU (2 equivalents) and DIPEA (4 equivalents) in DMF.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the this compound solution to the resin.
-
Add the coupling reagent solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin as described in step 4.
-
-
Drying: Dry the resin under vacuum. The resin is now loaded and ready for use in the automated peptide synthesizer.
Automated Peptide Synthesis Protocol (General Cycle)
The following is a general protocol for a standard cycle in an automated peptide synthesizer using the this compound-loaded resin.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Deliver the next Fmoc-protected amino acid (e.g., 4 equivalents) and coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA, 4 equivalents each) in DMF to the reaction vessel.
-
Allow the coupling reaction to proceed for the optimized time (e.g., 30-60 minutes).
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage and Deprotection Protocol
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF and then with DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% TFA
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Workflow for peptide synthesis using this compound.
Caption: Logical relationship of this compound advantages.
References
Application Notes and Protocols: Loading Efficiency of Fmoc-L-Ala-MPPA on Different Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient and controlled loading of the first amino acid onto the solid support is a critical determinant of the overall success and purity of the final peptide. The use of pre-formed Fmoc-aminoacyl-oxymethylphenoxypropionic acid (Fmoc-Aaa-MPPA) handles has become a standard method to mitigate racemization, a common side reaction when directly loading Fmoc-amino acids onto hydroxyl-functionalized resins like Wang resin. This application note provides a detailed overview and experimental protocols for loading Fmoc-L-Ala-MPPA onto various commonly used resins in SPPS. We present a comparative summary of expected loading efficiencies and discuss the factors influencing the outcome of the loading reaction.
The MPPA linker serves as a pre-activated handle that can be coupled to amino-functionalized resins via a stable amide bond. This approach circumvents the direct esterification of the resin, which is often the source of racemization, particularly for sensitive amino acids. The choice of resin—typically differing in polymer matrix, linker, and swelling properties—can significantly impact the loading efficiency and, consequently, the yield of the desired peptide.
Comparative Loading Efficiency
The loading efficiency of this compound is dependent on the type of solid support used. The following table summarizes typical loading capacities achieved on different aminomethyl-functionalized resins. It is important to note that these values are representative and can vary based on the specific batch of resin, reaction conditions, and the initial substitution of the base resin.
| Resin Type | Polymer Matrix | Typical Functional Group | Typical Loading Range (mmol/g) | Key Characteristics |
| Aminomethyl Polystyrene | Polystyrene-divinylbenzene (PS-DVB) | -CH2-NH2 | 0.6 - 1.2 | Hydrophobic, good swelling in DCM and DMF, cost-effective. |
| Rink Amide AM Resin | Polystyrene-divinylbenzene (PS-DVB) | Rink Amide Linker with -NH2 | 0.4 - 0.8 | Designed for peptide amide synthesis, acid-labile linker. |
| PEGA Resin | Polyethylene glycol grafted polystyrene | -CH2-NH2 | 0.2 - 0.5 | Hydrophilic, excellent swelling in a wide range of solvents, including water; suitable for on-resin biological assays. |
| ChemMatrix® Resin | Poly(ethylene glycol)-poly(N,N-dimethylacrylamide) copolymer | -CH2-NH2 | 0.3 - 0.7 | Highly flexible and polar, designed to improve synthesis of difficult sequences. |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in loading this compound onto an aminomethyl-functionalized resin and determining the loading efficiency.
Materials and Reagents
-
Aminomethyl-functionalized resin (e.g., Aminomethyl Polystyrene, Rink Amide AM, or PEGA)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or rotator
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Resin Swelling
Proper swelling of the resin is crucial for ensuring that the functional sites are accessible for reaction.
-
Weigh the desired amount of aminomethyl-functionalized resin into a solid-phase synthesis vessel.
-
Add sufficient DMF (for polystyrene and Rink Amide resins) or DCM/DMF (for PEGA resins) to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the solvent.
Coupling of this compound to the Resin
This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to the amino groups of the resin.
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the theoretical substitution of the resin) and HOBt or OxymaPure® (2-3 equivalents) in DMF.
-
Add DIC (2-3 equivalents) to the solution from the previous step and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the activated this compound solution to the swollen resin in the reaction vessel.
-
Add DIPEA (1-2 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with MeOH (2 times).
-
Dry the resin under vacuum to a constant weight.
Determination of Loading Efficiency (Fmoc Cleavage Assay)
The loading of the resin is quantified by cleaving the Fmoc protecting group with a known base and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.
-
Accurately weigh a small amount of the dry, loaded resin (approximately 2-5 mg) into a glass vial.
-
Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL) to the vial.
-
Stopper the vial and agitate for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × Path Length (cm) × Resin Weight (g))
-
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
-
The path length is typically 1 cm.
-
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the key steps in the process of loading this compound onto an aminomethyl resin.
Caption: Experimental workflow for loading this compound onto an aminomethyl resin.
Factors Affecting Loading Efficiency
The efficiency of the loading reaction is influenced by several interconnected factors, as depicted in the diagram below.
Caption: Key factors influencing the loading efficiency of this compound on solid supports.
Conclusion
The use of this compound provides a robust method for the introduction of the first amino acid onto a variety of aminomethyl-functionalized resins while minimizing racemization. The choice of resin plays a significant role in the achievable loading capacity, with polystyrene-based resins generally offering higher loading compared to more hydrophilic supports like PEGA. The protocols outlined in this application note provide a reliable framework for performing and quantifying the loading of this compound. Researchers should consider the specific requirements of their peptide synthesis, including the desired scale and the nature of the peptide sequence, when selecting a resin and optimizing loading conditions.
Application Note: Fmoc-L-Ala-MPPA for High-Purity Peptide Synthesis
Topic: Utilizing Fmoc-L-Ala-MPPA to Minimize C-Terminal Racemization in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction
The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The most widely adopted method, Fmoc-based solid-phase peptide synthesis (SPPS), allows for the efficient assembly of peptide chains.[1][2] However, a critical step that can significantly impact the purity of the final peptide is the initial anchoring of the first amino acid to the solid support. Traditional methods for loading the C-terminal amino acid onto resins like Wang resin can lead to significant racemization, a challenge that compromises the stereochemical integrity of the synthetic peptide.[1] this compound is a pre-loaded linker designed to circumvent this issue, ensuring high-purity synthesis of peptides with a C-terminal L-alanine.
This compound is a building block where L-alanine is pre-attached to an oxymethylphenoxy propionic acid (MPPA) linker.[1] This entire construct is then coupled to an amino-functionalized resin, such as aminomethyl polystyrene, via a stable amide bond.[1] This approach avoids the harsh conditions often used for esterification to Wang resin, which are a primary cause of racemization of the C-terminal amino acid.[1] By using this compound, researchers can achieve a very low and reproducible level of epimerization (maximum 0.5%) for the C-terminal residue.[1][3]
The Challenge: C-Terminal Racemization in SPPS
During the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a commonly used solid support.[1] The first Fmoc-protected amino acid is typically attached to the resin via an ester linkage. This esterification is often carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1] However, these conditions can promote the formation of an oxazolone intermediate, which can lead to the racemization of the Cα stereocenter of the C-terminal amino acid.
This racemization results in the formation of a diastereomeric peptide impurity (containing a D-amino acid at the C-terminus) that can be difficult to separate from the desired all-L peptide. For therapeutic peptides, such impurities are highly undesirable as they can affect the biological activity and safety profile of the drug.
The Solution: this compound
This compound provides an elegant solution to the problem of C-terminal racemization. The key features and advantages of this reagent are:
-
Pre-loaded Linker: The C-terminal L-alanine is already attached to the MPPA linker, eliminating the need for on-resin esterification.
-
Stable Amide Bond Formation: The this compound is coupled to an amino-functionalized resin through a robust amide bond, a reaction that does not induce racemization.[1]
-
Mild Coupling Conditions: Standard peptide coupling protocols can be used to attach the linker to the resin.
-
Wang-type Cleavage: The MPPA linker is based on the same chemical principle as the Wang linker, allowing for the cleavage of the final peptide from the resin using trifluoroacetic acid (TFA) to yield a C-terminal carboxylic acid.[1]
-
High Purity: The use of this compound ensures the synthesis of peptides with high stereochemical purity at the C-terminus.[1]
Data Presentation
The primary quantitative advantage of using this compound is the significant reduction in the epimerization of the C-terminal amino acid.
| Parameter | Traditional Wang Resin Loading | Using this compound |
| C-terminal Epimerization | Can be significant, varying with amino acid and conditions | Max 0.5% [3] |
| Final Peptide Purity | Lower due to diastereomeric impurities | Higher due to minimized C-terminal racemization |
| Reproducibility | Variable epimerization levels | Highly reproducible low epimerization |
Experimental Protocols
Materials
-
This compound
-
Aminomethyl (AM) polystyrene resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Standard protected Fmoc-amino acids for peptide elongation
Protocol for Loading this compound onto Aminomethyl Resin
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for at least 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in DMF. Add DIPEA (3 eq.) to the solution and pre-activate for 2 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Final Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol. Dry the resin under vacuum.
Standard SPPS Cycle for Peptide Elongation
Following the successful loading of this compound, the peptide chain is elongated using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base (e.g., HBTU/DIPEA in DMF). Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
Cleavage and Deprotection
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for peptide synthesis using this compound.
Caption: Comparison of C-terminal loading methods.
Conclusion
This compound is a valuable tool for the synthesis of peptides ending in L-alanine. By providing a pre-loaded linker that attaches to aminomethyl resins via a stable amide bond, it effectively mitigates the risk of C-terminal racemization that is often associated with traditional loading methods on Wang resin. This leads to the production of higher purity peptides with enhanced stereochemical integrity, a critical consideration for therapeutic and research applications. The use of this compound is a straightforward and effective strategy to overcome a common "difficult" step in solid-phase peptide synthesis, ensuring a more reliable and reproducible outcome.
References
Application Note & Protocol: Post-Synthesis Workup of Peptides Prepared with Fmoc-L-Ala-MPPA
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide research and drug development. The choice of linker, which tethers the nascent peptide chain to the solid support, is critical for achieving high yield and purity. The Fmoc-L-Ala-MPPA (3-(4-oxymethylphenoxy)propionic acid) linker is an advanced alternative to the traditional Wang linker. It is pre-loaded with the C-terminal amino acid (Alanine, in this case) and subsequently attached to an amino-functionalized resin. This approach is designed to minimize the risk of racemization of the C-terminal amino acid during initial loading, a common issue with standard Wang resin esterification. After synthesis, the peptide is cleaved from the resin to yield a C-terminal free carboxylic acid.
This document provides a detailed protocol for the post-synthesis workup of peptides prepared using the this compound linker, covering cleavage, crude peptide isolation, purification, and analysis.
Overall Post-Synthesis Workflow
The post-synthesis workup follows a logical sequence of steps to liberate the peptide from the solid support, remove protecting groups, and isolate the pure product. The entire process, from the completed peptidyl-resin to the final, purified peptide, is outlined below.
Caption: Overall workflow for post-synthesis peptide processing.
Experimental Protocols
Pre-Cleavage Preparation
Before cleaving the peptide from the resin, it is crucial to perform two preparatory steps.
-
N-Terminal Fmoc Group Removal: The final coupling cycle in SPPS leaves the N-terminal amino acid protected with an Fmoc group. This must be removed.
-
Swell the peptidyl-resin in Dimethylformamide (DMF) for 30-60 minutes.
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove residual piperidine and other reagents.
-
Dry the resin under a high vacuum for at least 1-2 hours.
-
Peptide Cleavage and Side-Chain Deprotection
Cleavage is performed using a strong acid, typically Trifluoroacetic acid (TFA), which breaks the ester bond of the MPPA linker and simultaneously removes the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf). During this process, reactive cationic species are generated, which can cause unwanted side reactions with nucleophilic amino acid residues (Trp, Met, Cys, Tyr). To prevent this, scavengers are added to the TFA to create a "cleavage cocktail".
Cleavage Cocktail Selection
The composition of the cleavage cocktail is critical and depends on the peptide's amino acid sequence.[1]
| Cocktail Component | Standard % (v/v) | Purpose & Target Residues |
| TFA | 82.5 - 95% | Primary cleavage and deprotection reagent. |
| Water (H₂O) | 2.5 - 5% | Proton source; helps suppress t-butylation of Trp residues. |
| Triisopropylsilane (TIS) | 2.5 - 5% | Potent scavenger for carbocations, especially effective for protecting Trp residues. Reduces trityl and other protecting groups.[2] |
| Phenol | 5% | Scavenger for t-butyl and other cations. Particularly useful for protecting Tyr and Trp. Can also help improve peptide solubility in TFA. |
| Thioanisole | 5% | Soft scavenger that helps prevent re-attachment of protecting groups and is particularly useful for protecting Arg(Pbf/Pmc) and Met. |
| Ethanedithiol (EDT) | 2.5% | Strong reducing agent, primarily used for peptides containing Cys to prevent re-attachment of trityl groups and reduce methionine sulfoxide. |
Recommended Cleavage Cocktails:
-
Reagent K (For complex peptides): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[1] This is a robust, general-purpose cocktail suitable for most peptides, especially those containing multiple sensitive residues.
-
Standard Cocktail (TFA/TIS/H₂O): 95% TFA, 2.5% TIS, 2.5% Water. Suitable for simple peptides without highly sensitive residues like Cys or Met.[2]
Protocol for Cleavage:
WARNING: TFA is a highly corrosive and volatile acid. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Place the dry peptidyl-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Prepare the appropriate cleavage cocktail (e.g., 10 mL for 0.1-1.5 g of resin) and cool it in an ice bath for 5-10 minutes.[3]
-
Add the cold cleavage cocktail to the resin.
-
Stir or agitate the mixture at room temperature for 2-3 hours. Reaction time may be extended for peptides with multiple Arg(Pbf) residues, but should not exceed 4 hours to minimize potential side reactions.[3]
-
Filter the reaction mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
Caption: TFA-mediated cleavage of the peptide from the MPPA linker.
Crude Peptide Isolation
-
Concentrate the TFA filtrate to approximately 10-20% of its original volume using a gentle stream of nitrogen or rotary evaporation (ensure a proper cold trap is used).
-
Place the concentrated solution in a 50 mL polypropylene centrifuge tube.
-
Add 30-40 mL of ice-cold diethyl ether to the tube. This will cause the peptide to precipitate as a white solid.
-
Securely cap the tube and vortex briefly.
-
Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding another 30 mL of cold diethyl ether, vortexing, centrifuging, and decanting. Repeat this washing step 2-3 times to remove residual TFA and scavengers.
-
After the final wash, lightly dry the peptide pellet under a stream of nitrogen and then place it in a vacuum desiccator until a dry, white powder is obtained.
Purification by Preparative RP-HPLC
The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is 50% aqueous acetonitrile (ACN) or a solution of 5-20% acetic acid in water.
-
Chromatography Conditions:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size) is typically used.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Gradient: A typical gradient runs from 5% B to 65% B over 30-60 minutes, but this must be optimized based on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to confirm purity and identity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%) and freeze-dry (lyophilize) them to obtain the final peptide as a fluffy, white solid.
Quality Control and Analysis
The final product must be rigorously analyzed to confirm its quality.
-
Analytical RP-HPLC: Used to determine the purity of the final peptide. A fast gradient on an analytical C18 column is used, and purity is calculated by integrating the area of the main peak relative to the total peak area.[3][7]
-
Mass Spectrometry (MS): Used to confirm the identity of the peptide by verifying its molecular weight. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.[8]
Expected Results
The use of the this compound linker is intended to produce high-quality peptides with minimal C-terminal racemization. The table below summarizes typical quantitative data expected from a successful synthesis and workup.
| Parameter | Expected Value | Method of Determination | Notes |
| Crude Yield | 70 - 90% | Gravimetric Analysis | Based on the initial loading of the resin. |
| Crude Purity | 50 - 80% | Analytical RP-HPLC | Highly dependent on the peptide sequence and synthesis efficiency. |
| Purified Yield | 15 - 40% | Gravimetric Analysis | Overall yield after purification. Losses during HPLC are expected. |
| Final Purity | >95% | Analytical RP-HPLC | Purity can be tailored by pooling specific HPLC fractions. |
| Identity Confirmation | Correct Mass | Mass Spectrometry (MS) | The observed molecular weight should match the calculated theoretical mass. |
| C-Terminal Epimerization | <0.5% | Chiral Chromatography | A key advantage of the MPPA linker is the low and reproducible level of epimerization of the C-terminal amino acid. |
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing C-Terminal Epimerization with Fmoc-L-Ala-MPPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing epimerization of the C-terminal amino acid when using Fmoc-L-Ala-MPPA in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a pre-loaded resin used in solid-phase peptide synthesis. It consists of the amino acid L-alanine, with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, attached to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker, which is then typically coupled to an amino-functionalized solid support. Using a pre-loaded resin like this compound is a key strategy to minimize racemization (epimerization) of the C-terminal amino acid, which can be a significant side reaction during the initial loading of the amino acid onto the resin.[1][2] This approach ensures a low and reproducible level of the D-enantiomer, leading to purer peptides.[1]
Q2: What is C-terminal epimerization and why is it a problem?
A2: Epimerization is a chemical process where one stereocenter of a chiral molecule inverts, converting it into its diastereomer (epimer). In peptide synthesis, this refers to the conversion of an L-amino acid to a D-amino acid at the alpha-carbon. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence and stereochemistry of its amino acids.[3] Epimerized peptides can have reduced or altered biological activity and can be difficult to separate from the desired peptide, complicating purification.[4]
Q3: What is the primary mechanism of C-terminal epimerization during peptide synthesis?
A3: The most common mechanism for epimerization of the C-terminal amino acid during coupling reactions is through the formation of a 5(4H)-oxazolone intermediate.[4] Activation of the carboxylic acid of the N-protected amino acid can lead to an intramolecular cyclization, forming the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base. Subsequent re-protonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers.
Q4: Which amino acids are most prone to epimerization?
A4: While all amino acids can undergo epimerization to some extent, some are more susceptible than others. Cysteine and histidine are particularly prone to racemization.[5] Phenylglycine and other amino acids with electron-withdrawing side chains also show an increased tendency for epimerization. Alanine is generally less prone to epimerization than these residues.
Q5: How does the choice of coupling reagent affect epimerization?
A5: The choice of coupling reagent significantly impacts the degree of epimerization. Reagents that lead to highly activated intermediates can increase the rate of oxazolone formation and subsequent racemization. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is a common strategy to minimize epimerization.[6] These additives react with the activated amino acid to form an active ester that is less prone to racemization. Uronium/aminium-based reagents like HBTU and HATU, especially when used with additives, are generally preferred over carbodiimides like DCC or DIC alone for minimizing epimerization.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Ala detected in the final peptide | Sub-optimal coupling conditions for the second amino acid. | - Use a coupling reagent known for low racemization, such as HATU or HCTU, in combination with an additive like HOAt or Oxyma. - Avoid prolonged pre-activation times before adding the coupling mixture to the resin. - Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). |
| Basic conditions during Fmoc deprotection. | - While piperidine is the standard reagent for Fmoc deprotection, ensure the treatment time is not excessively long. - For particularly sensitive sequences, consider using a milder base or a buffered deprotection solution. | |
| Choice of solvent. | - Polar aprotic solvents like DMF can sometimes promote epimerization. While it is a standard solvent for SPPS, ensure it is of high quality (amine-free). | |
| Difficulty in separating the D-Ala epimer from the desired peptide | Similar chromatographic properties of the epimers. | - Optimize the HPLC purification gradient. A shallower gradient can sometimes improve the separation of diastereomers. - Consider using a different stationary phase for the preparative HPLC. |
| Inconsistent levels of epimerization between batches | Variability in reaction conditions. | - Ensure precise control over reaction times, temperatures, and reagent stoichiometry. - Use fresh, high-quality reagents for each synthesis. |
Quantitative Data on Epimerization
While specific quantitative data for the epimerization of this compound under various conditions is not extensively published, the following table summarizes the relative effectiveness of different coupling reagents in minimizing racemization of C-terminal amino acids in general during solid-phase peptide synthesis. The trends observed are applicable to C-terminal alanine.
| Coupling Reagent/Additive | Relative Epimerization Risk | Comments |
| DCC/DMAP | High | The use of DMAP as a catalyst for esterification to Wang resin is known to cause significant racemization.[1] |
| DIC/HOBt | Low to Moderate | A commonly used combination that offers a good balance between efficiency and suppression of racemization.[7] |
| HBTU/HOBt/DIEA | Low | A widely used uronium-based coupling reagent that generally results in low levels of epimerization. |
| HATU/HOAt/DIEA | Very Low | Considered one of the most effective combinations for minimizing racemization, especially for sensitive amino acids.[6] |
| COMU/DIEA | Very Low | A newer generation uronium salt that is reported to be highly efficient and provides low levels of racemization. |
Note: The actual percentage of epimerization can vary depending on the specific amino acid sequence, reaction time, temperature, and solvent.
Experimental Protocols
Protocol 1: Coupling of the Second Amino Acid to this compound Resin with Minimal Epimerization
This protocol describes the coupling of the second Fmoc-protected amino acid to the deprotected N-terminus of the alanine on the this compound resin.
Materials:
-
This compound resin
-
Fmoc-protected amino acid (for the second position)
-
Coupling reagent (e.g., HATU)
-
Additive (e.g., HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the this compound resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the resin for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Analysis of C-Terminal Alanine Epimerization by Chiral GC-MS
This protocol outlines the general steps for determining the enantiomeric purity of the C-terminal alanine after peptide cleavage.
Materials:
-
Cleaved and deprotected peptide
-
6 M HCl in D₂O
-
Amino acid standards (L-Ala and D-Ala)
-
Derivatization reagent (e.g., N(O,S)-trifluoroacetyl-O-isopropyl esters)
-
Gas chromatograph-mass spectrometer (GC-MS) with a chiral column
Procedure:
-
Acid Hydrolysis: Hydrolyze a known amount of the purified peptide in 6 M HCl in D₂O at 110°C for 24 hours. The deuterated acid allows for the differentiation between D-alanine present in the original peptide and that formed due to racemization during hydrolysis.[5][8][9]
-
Derivatization: Derivatize the resulting amino acid mixture to make it volatile for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample onto a chiral GC column.
-
Separate the L- and D-alanine derivatives.
-
Use mass spectrometry to detect and quantify the amounts of L-Ala and D-Ala.
-
-
Quantification: Calculate the percentage of D-alanine by comparing its peak area to the total peak area of both enantiomers.
Visualizations
Caption: Mechanism of C-terminal amino acid epimerization via oxazolone formation.
Caption: Experimental workflow for SPPS using this compound resin to minimize epimerization.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 3. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low-yield issues encountered during solid-phase peptide synthesis (SPPS) using the 4-(Hydroxymethyl)phenoxypropionic acid (MPPA) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an MPPA linker over a traditional Wang linker?
The MPPA linker is an alternative to the conventional Wang linker, primarily designed to minimize racemization of the C-terminal amino acid during its initial coupling to the resin.[1] This is particularly beneficial for ensuring high purity of the final peptide product.[1]
Q2: What is the standard cleavage cocktail for releasing a peptide from the MPPA linker?
The standard method for cleaving a peptide from the MPPA linker is treatment with trifluoroacetic acid (TFA).[1] A common cleavage cocktail is a mixture of TFA, water, and scavengers like triisopropylsilane (TIS) to prevent side reactions with sensitive amino acid residues.
Q3: Can the Fmoc protecting group be prematurely cleaved from the MPPA linker-bound amino acid?
The ester bond connecting the first amino acid to the MPPA linker is generally stable to the mild basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection during the SPPS cycles. However, prolonged exposure or the use of stronger bases could potentially lead to premature cleavage and loss of peptide chains.
Q4: Are there specific amino acid sequences that are more prone to low yield with the MPPA linker?
While the MPPA linker itself is robust, certain peptide sequences are inherently "difficult" and can lead to low yields regardless of the linker used.[2][3] These include hydrophobic sequences prone to aggregation and sequences containing proline at the C-terminus, which can lead to diketopiperazine formation.[2]
Troubleshooting Guides
Low Cleavage Yield
Low yield after the final cleavage step is a common issue. The following guide provides a systematic approach to troubleshoot this problem.
Problem: The final yield of the purified peptide is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Cleavage: The cleavage conditions may be insufficient to fully release the peptide from the resin.
-
Solution: Increase the cleavage reaction time or the concentration of TFA. It is recommended to perform a small-scale test cleavage to optimize conditions.
-
-
Peptide Precipitation during Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail.
-
Solution: After cleavage, precipitate the peptide in cold diethyl ether. If the peptide remains in solution, try a different precipitation solvent.
-
-
Side Reactions during Cleavage: Reactive carbocations generated during cleavage can modify sensitive residues (e.g., Trp, Met, Cys, Tyr), leading to byproducts and reduced yield of the desired peptide.
-
Solution: Ensure the use of appropriate scavengers in the cleavage cocktail.
-
| Cleavage Cocktail Components | Ratio | Target Residues & Conditions |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | General purpose, for peptides without sensitive residues. |
| TFA / TIS / H₂O / EDT | 90 / 5 / 2.5 / 2.5 | For peptides containing Trp, Met, or Cys to prevent oxidation and reattachment. |
| TFA / Thioanisole / H₂O / EDT | 90 / 5 / 3 / 2 | Effective for peptides with multiple Arg(Pbf) residues. |
Incomplete Coupling
Low yield can also result from incomplete coupling of amino acids at each step of the synthesis.
Problem: Mass spectrometry analysis of the crude peptide shows deletion sequences (peptides missing one or more amino acids).
Possible Causes & Solutions:
-
Steric Hindrance: Bulky amino acids or aggregation of the growing peptide chain can hinder the coupling reaction.
-
Solution: Double couple the problematic amino acid. Increase the concentration of the amino acid and coupling reagents. Consider using a more powerful coupling reagent like HATU or HCTU.
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Solution: Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) before the first coupling step.
-
-
Secondary Structure Formation: The growing peptide chain may adopt a secondary structure that masks the N-terminus.
-
Solution: Incorporate pseudoprolines or use a "difficult sequence" synthesis protocol.[2]
-
Experimental Protocols
Test Cleavage Protocol
This protocol is designed to assess the cleavage efficiency on a small scale before committing the entire batch of resin.
Materials:
-
Peptide-bound resin (~20-50 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
DCM (Dichloromethane)
-
HPLC system for analysis
Methodology:
-
Place 20-50 mg of the dried peptide-resin in a microcentrifuge tube.
-
Add 1 mL of the cleavage cocktail to the resin.
-
Incubate at room temperature for 2 hours with occasional vortexing.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent and analyze by HPLC to determine the yield and purity.
Kaiser Test Protocol for Monitoring Coupling Efficiency
The Kaiser test is a colorimetric assay to detect free primary amines on the resin, indicating incomplete coupling.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small sample of peptide-resin beads
-
Heating block or water bath at 100°C
Methodology:
-
Take a small sample of resin beads (5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Orange beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Visualizations
Caption: Troubleshooting workflow for low yield in SPPS with an MPPA linker.
References
Technical Support Center: Optimizing Fmoc-L-Ala-MPPA Coupling
Welcome to the technical support center for optimizing the coupling of Fmoc-L-Ala-MPPA to aminomethyl functionalized resins. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving efficient and successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a building block used in solid-phase peptide synthesis (SPPS). It consists of the amino acid L-Alanine protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and linked to a 4-(hydroxymethyl)phenoxypropionic acid (MPPA) linker. This pre-formed unit is designed to be coupled to an aminomethyl-functionalized solid support (like aminomethyl polystyrene resin). The primary advantage of this approach is the significant reduction in racemization of the C-terminal amino acid during its initial anchoring to the resin, a common issue with other loading methods. This method ensures a low and reproducible epimerization level, typically a maximum of 0.5%.[1][2]
Q2: Which coupling reagents are recommended for attaching this compound to the resin?
Several standard coupling reagents are effective for this purpose. The most commonly used include:
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole): A classic and reliable choice that minimizes side reactions.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and rapid coupling reagent.[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered one of the most efficient activators, often leading to faster and more complete couplings with minimal racemization.[4]
The choice of reagent can depend on the specific requirements of the synthesis, such as the desired speed and the sensitivity of the peptide sequence to racemization.
Q3: How can I monitor the progress of the coupling reaction?
The most common method for monitoring the completion of the coupling reaction in SPPS is the Kaiser test (also known as the ninhydrin test).[5][6] This colorimetric test detects the presence of free primary amines on the resin.
-
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.
-
A negative Kaiser test (yellow or colorless beads) indicates the absence of free primary amines, suggesting the coupling reaction is complete.
It is crucial to perform this test before proceeding to the next step of deprotecting the Fmoc group.
Q4: What is a typical coupling time for this compound?
The coupling time can vary depending on the chosen coupling reagent, solvent, temperature, and the specific characteristics of the resin. Generally, coupling times can range from 30 minutes to 4 hours . For instance, with a highly efficient reagent like HBTU, complete coupling can often be achieved within 10-30 minutes.[3] However, it is always recommended to monitor the reaction with the Kaiser test rather than relying on a fixed time.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound to aminomethyl resins.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after initial coupling | 1. Insufficient coupling time: The reaction has not gone to completion. 2. Inefficient activation: The coupling reagent may not be fully effective. 3. Steric hindrance: The reactive sites on the resin may be difficult to access. 4. Low reagent concentration: The equivalents of this compound and coupling reagents may be too low. | 1. Extend the coupling time: Allow the reaction to proceed for another 1-2 hours and re-test with the Kaiser test. 2. Recouple: Perform a second coupling step with fresh reagents.[7] 3. Change the solvent: Swelling the resin in a different solvent (e.g., a DMF/DCM mixture) may improve accessibility. 4. Increase reagent excess: Use a higher excess of the this compound and coupling reagents (e.g., increase from 2 to 3 equivalents). |
| Low loading efficiency (low substitution) | 1. Inaccurate resin substitution value: The initial loading capacity of the aminomethyl resin may be lower than stated. 2. Poor resin swelling: The resin is not sufficiently swollen, limiting access to the amino groups. 3. Deactivation of reagents: The coupling reagents or this compound may have degraded due to moisture or improper storage. | 1. Verify resin substitution: Perform a quantitative determination of the free amino groups on the resin before coupling. 2. Ensure proper swelling: Allow the resin to swell in the chosen solvent (typically DMF or DCM) for at least 30-60 minutes before the coupling step. 3. Use fresh reagents: Ensure that all reagents are of high quality and have been stored under the recommended conditions. |
| Batch-to-batch variability in coupling efficiency | 1. Inconsistent resin quality: The properties of the aminomethyl resin may vary between batches. 2. Variations in reagent preparation: Inconsistencies in the preparation of reagent solutions can affect their performance. 3. Environmental factors: Changes in temperature and humidity can impact the reaction. | 1. Test each new batch of resin: Perform a small-scale test coupling to establish the optimal conditions for each new lot of resin. 2. Standardize solution preparation: Use calibrated equipment and follow a consistent procedure for preparing all reagent solutions. 3. Control the reaction environment: Perform the coupling in a controlled environment to minimize the impact of external variables. |
Data Presentation
The following table summarizes the typical characteristics of common coupling reagents used for this compound coupling. Note that actual performance may vary based on specific experimental conditions.
| Coupling Reagent | Typical Equivalents (vs. Resin Substitution) | Typical Coupling Time | Relative Efficiency | Key Advantages | Potential Disadvantages |
| DIC/HOBt | 3 - 5 | 1 - 4 hours | High | Low cost, minimizes racemization. | Slower than aminium salt-based reagents. |
| HBTU | 2 - 4 | 30 - 60 minutes | Very High | Fast and efficient, good for sterically hindered couplings.[3] | Can be a sensitizer for some individuals. |
| HATU | 2 - 4 | 15 - 45 minutes | Excellent | Generally faster and more efficient than HBTU, with very low racemization.[4] | Higher cost compared to other reagents. |
Experimental Protocols
Protocol 1: Coupling of this compound using DIC/HOBt
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1 equivalent) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL per gram of resin) for 30-60 minutes in a reaction vessel.
-
Reagent Preparation:
-
In a separate vial, dissolve this compound (3 equivalents) in DMF.
-
In another vial, dissolve HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the this compound solution to the resin.
-
Add the HOBt solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue agitation for another hour and re-test.
-
Washing: Once the Kaiser test is negative, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Place the beads in a small test tube.
-
Wash the beads thoroughly with ethanol to remove any residual reagents.[5]
-
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:[5][6]
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of a 0.001 M aqueous potassium cyanide solution in pyridine.
-
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.[5][6]
-
Observation:
-
Blue/Purple beads: Incomplete coupling (positive result).
-
Yellow/Colorless beads: Complete coupling (negative result).
-
Visualizations
Caption: Workflow for coupling this compound to aminomethyl resin.
Caption: Troubleshooting logic for a positive Kaiser test result.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 6. youtube.com [youtube.com]
- 7. chempep.com [chempep.com]
Incomplete cleavage of peptides from Fmoc-L-Ala-MPPA resin
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete cleavage of peptides from Fmoc-L-Ala-MPPA (4-hydroxymethyl-3-methoxyphenoxyacetic acid) resin. This resource is intended for researchers, scientists, and professionals in drug development working with solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound resin and why is it used?
This compound resin is a solid support used in Fmoc-based solid-phase peptide synthesis for the preparation of peptides with a C-terminal carboxylic acid. The MPPA linker is an acid-labile linker designed as an alternative to the more traditional Wang linker. Its primary advantage is the reduced risk of racemization of the C-terminal amino acid during the initial loading onto the resin. The peptide is attached to the MPPA linker via an ester bond, which is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
Q2: What is the standard procedure for cleaving a peptide from this compound resin?
A standard cleavage protocol involves treating the dried peptide-resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) and scavengers for 1-3 hours at room temperature.[1][2] A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[3] After cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether.
Q3: Why is it crucial to use scavengers in the cleavage cocktail?
During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of the linker and the side-chain protecting groups (e.g., t-butyl, trityl groups).[3] These carbocations can re-attach to the peptide or modify sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] Scavengers are nucleophilic compounds that "trap" these reactive cations, preventing side reactions and improving the purity and yield of the final peptide.[1]
Q4: How can I confirm if the cleavage from the resin is complete?
To assess cleavage efficiency, a small aliquot of the resin can be taken after the cleavage reaction, washed, and dried. A colorimetric test, such as the Kaiser test, can be performed on the resin beads. A positive Kaiser test (blue color) indicates the presence of free primary amines, suggesting that the peptide has been cleaved off. Conversely, a negative result (yellow color) may indicate that the peptide is still attached. For a more quantitative assessment, the cleavage solution can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the amount of released peptide.[3][5]
Q5: Can residual DMF from the synthesis affect the cleavage reaction?
Yes, residual Dimethylformamide (DMF) can significantly inhibit the efficiency of the TFA-mediated cleavage. DMF is a basic solvent and can neutralize the acidic TFA, thereby reducing its effectiveness in cleaving the acid-labile linker. It is imperative to thoroughly wash the peptide-resin with a solvent like Dichloromethane (DCM) and dry it completely under vacuum before adding the cleavage cocktail.[1]
Troubleshooting Guide for Incomplete Cleavage
This guide will help you diagnose and resolve common issues leading to incomplete peptide cleavage from this compound resin.
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// Connections start -> check_resin_prep; check_resin_prep -> resin_prep_no [label="Residual DMF/moisture?"]; resin_prep_no -> wash_dry; wash_dry -> start [label="Re-attempt cleavage"]; check_resin_prep -> resin_prep_yes; resin_prep_yes -> check_cleavage_cocktail; check_cleavage_cocktail -> cocktail_no [label="Old reagents? Incorrect composition?"]; cocktail_no -> prepare_fresh_cocktail; prepare_fresh_cocktail -> start [label="Re-attempt cleavage"]; check_cleavage_cocktail -> cocktail_yes; cocktail_yes -> check_reaction_conditions; check_reaction_conditions -> conditions_no [label="Time too short? Insufficient mixing?"]; conditions_no -> optimize_conditions; optimize_conditions -> start [label="Re-attempt cleavage"]; check_reaction_conditions -> conditions_yes; conditions_yes -> check_peptide_sequence; check_peptide_sequence -> sequence_yes [label="e.g., multiple Arg(Pbf/Pmc)?"]; sequence_yes -> use_stronger_cocktail; use_stronger_cocktail -> start [label="Re-attempt cleavage"]; check_peptide_sequence -> sequence_no; sequence_no -> consult_literature; } dot Troubleshooting workflow for incomplete peptide cleavage.
Issue 1: Low or no peptide yield after cleavage and precipitation.
Question: Did you thoroughly wash and dry the peptide-resin before adding the cleavage cocktail? Answer: Residual solvents from the synthesis, particularly DMF, can neutralize the TFA in the cleavage cocktail, leading to a significant reduction in cleavage efficiency.[1] Before cleavage, the resin should be washed extensively with a solvent that is compatible with TFA and easily evaporated, such as Dichloromethane (DCM). Following the washing steps, the resin must be dried thoroughly under high vacuum for at least one hour to remove all traces of residual solvents and moisture.
Question: Was your cleavage cocktail freshly prepared using high-purity reagents? Answer: Trifluoroacetic acid is hygroscopic and its concentration can decrease over time if not stored properly. Scavengers can also degrade. Always use fresh, high-purity TFA and scavengers to prepare the cleavage cocktail immediately before use.[3]
Question: Were the cleavage time and temperature sufficient? Answer: While a 1-2 hour cleavage time is often sufficient, some peptides, especially those that are long or contain certain protecting groups that are more difficult to remove (e.g., Arg(Pbf) or Arg(Pmc)), may require longer reaction times.[3][5] Extending the cleavage time to 3-4 hours can improve the yield. Ensure the reaction is performed at room temperature with occasional swirling or gentle agitation to ensure the resin is fully suspended in the cocktail.
Issue 2: HPLC analysis of the cleavage solution shows a small product peak and a large amount of starting material (peptide still on resin).
Question: Does your peptide sequence contain amino acids that are prone to side reactions? Answer: Peptides containing multiple residues of Cysteine, Methionine, Tryptophan, or Arginine (especially with Pbf or Pmc protecting groups) can be challenging.[5] The standard TFA/TIS/Water cocktail may not be sufficient to both deprotect these residues and cleave the peptide from the resin efficiently. In such cases, a more robust cleavage cocktail with a combination of different scavengers is recommended.
Question: Have you considered using a stronger cleavage cocktail? Answer: For difficult sequences, "Reagent K" (TFA/phenol/water/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5) is a highly effective and widely used cleavage cocktail that can minimize a variety of side reactions and improve cleavage efficiency.[4] The combination of scavengers in Reagent K is particularly effective for peptides containing sensitive residues.
Data Presentation: Comparison of Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v/v) | Recommended Use | Potential Issues |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | General-purpose for peptides without sensitive residues. | Inefficient for peptides with multiple Arg(Pbf/Pmc), Met, Cys, or Trp residues. |
| TFA / EDT / H₂O / TIS | 94 : 2.5 : 2.5 : 1 | Peptides containing Trp or Cys. EDT is an excellent scavenger for trityl groups. | Strong, unpleasant odor due to EDT. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | "Universal" cocktail for complex peptides, especially those with multiple sensitive residues (Arg, Trp, Cys, Met).[4] | Highly toxic and malodorous due to phenol, thioanisole, and EDT. Requires careful handling in a fume hood. |
| TFA / DCM | 1 : 1 | Sometimes used for initial, mild cleavage, but not for complete deprotection. | Does not contain scavengers, leading to a high risk of side reactions. Not recommended for final cleavage. |
Experimental Protocols
Protocol 1: Standard Cleavage Procedure
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Resin Preparation: Place the dried this compound peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF. Dry the resin under high vacuum for at least 1 hour.
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Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard cleavage, mix Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). Prepare approximately 2 mL of the cocktail for 100 mg of resin.
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Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Ensure the resin is fully submerged. Gently swirl the vessel to suspend the resin. Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.
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Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.
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Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and centrifuge again. Repeat the wash step.
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Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Cleavage for Difficult Sequences (using Reagent K)
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Resin Preparation: Follow step 1 from the Standard Cleavage Procedure.
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Cleavage Cocktail Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[4] Prepare approximately 2 mL of the cocktail for 100 mg of resin.
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Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin. Gently swirl to suspend the resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation: Follow steps 4, 5, and 6 from the Standard Cleavage Procedure.
Visualizations
Cleavage Mechanism of Peptide from MPPA Resin
The cleavage of the peptide from the MPPA linker is an acid-catalyzed process that proceeds through the formation of a stable carbocation.
// Structures
start_structure [label=<
Peptide-MPPA-Resin
protonation [label=<
Protonated Ester
cleavage [label=<
Cleaved Peptide + Resin-Linker Carbocation
scavenging [label=<
Scavenged Carbocation
// Invisible nodes for layout dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1]; dummy3 [style=invis, width=0.1];
// Edges start_structure -> dummy1 [label="+ TFA (H+)", arrowhead="none"]; dummy1 -> protonation; protonation -> dummy2 [label="Cleavage", arrowhead="none"]; dummy2 -> cleavage; cleavage -> dummy3 [label="+ Scavenger (e.g., TIS)", arrowhead="none"]; dummy3 -> scavenging;
// Placeholder for actual chemical structure images // In a real implementation, the IMG SRC would point to actual image files. // For this example, text descriptions are used within the nodes. // Re-creating with text-based nodes for now.
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
start_node [label="Peptide-O-CH2-Ph(OMe)-O-CH2-CO-NH-Resin"]; protonated_node [label="Peptide-O(H+)-CH2-Ph(OMe)-O-CH2-CO-NH-Resin"]; products_node [label="Peptide-COOH (Released Peptide)\n+\n+CH2-Ph(OMe)-O-CH2-CO-NH-Resin (Carbocation)"]; scavenged_node [label="TIS-CH2-Ph(OMe)-O-CH2-CO-NH-Resin\n(Trapped Carbocation)"];
start_node -> protonated_node [label="+ H+ (from TFA)"]; protonated_node -> products_node [label="Linker Cleavage"]; products_node -> scavenged_node [label="+ TIS (Scavenger)"]; } dot Mechanism of acid-catalyzed peptide cleavage from MPPA resin.
References
Strategies to improve the solubility of Fmoc-L-Ala-MPPA
Welcome to the technical support center for Fmoc-L-Ala-MPPA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this reagent during their experiments.
Troubleshooting Guide: Solubility Issues with this compound
Issue: this compound is not dissolving in my primary solvent.
The 4-methylphenylalanine (MPPA) side chain in this compound introduces significant hydrophobicity, which can lead to solubility challenges in common solvents. Below is a step-by-step guide to address this issue.
Logical Flow for Troubleshooting Solubility
Below is a diagram illustrating the decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
A1: The solubility of Fmoc-protected amino acids is influenced by their side chains. The 4-methylphenylalanine (MPPA) side chain is more hydrophobic than a standard phenylalanine side chain due to the additional methyl group. This increased hydrophobicity can lead to stronger intermolecular interactions and reduced solubility in polar aprotic solvents commonly used in peptide synthesis.
Q2: What are the recommended primary solvents for this compound?
A2: For solid-phase peptide synthesis (SPPS), the recommended primary solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] These solvents are generally effective at solvating the peptide resin and the Fmoc-protected amino acids.
Q3: Can I use Dichloromethane (DCM) to dissolve this compound?
A3: While DCM is a common solvent in organic synthesis, it is less polar than DMF and NMP and may not be as effective in dissolving this compound, especially at higher concentrations. However, it can be used as a co-solvent to improve solubility in some cases.
Q4: Is it safe to heat the solvent to improve solubility?
A4: Gentle warming to 30-40°C can be an effective method to increase the solubility of this compound. However, prolonged heating at higher temperatures should be avoided as it may lead to the degradation of the Fmoc-amino acid.
Q5: What is the role of sonication in dissolving this compound?
A5: Sonication uses ultrasonic waves to agitate the solvent and solute, which can help to break up aggregates of the solid material and accelerate the dissolution process. It is a useful technique for compounds that are slow to dissolve.
Q6: When should I consider using a co-solvent?
A6: If this compound remains insoluble in DMF or NMP even with sonication and gentle heating, the addition of a co-solvent may be necessary. A small amount of a less polar solvent like Dichloromethane (DCM) or a more polar, aprotic solvent like Dimethyl sulfoxide (DMSO) can disrupt intermolecular forces and improve solubility.
Q7: Are there alternative "greener" solvents that can be used?
A7: Recent research has identified more environmentally friendly solvents for peptide synthesis. Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate have shown promise for dissolving Fmoc-amino acids and can be considered as alternatives to traditional solvents like DMF and NMP.
Experimental Protocols
Protocol 1: Standard Dissolution in DMF or NMP
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Weigh the desired amount of this compound in a clean, dry vial.
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Add the calculated volume of high-purity DMF or NMP to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
If the solid is not fully dissolved, proceed to Protocol 2.
Protocol 2: Dissolution with Sonication and Gentle Heat
-
Following Protocol 1, place the vial in an ultrasonic bath.
-
Sonicate for 10-15 minutes, monitoring for dissolution.
-
If solubility is still limited, warm the vial in a water bath to 30-40°C for 5-10 minutes with occasional vortexing.
-
Allow the solution to cool to room temperature before use.
Protocol 3: Co-Solvent Dissolution
-
If this compound is still not dissolved after Protocol 2, add a co-solvent.
-
Option A (DCM): Add DCM dropwise while vortexing, up to 10% (v/v) of the total volume.
-
Option B (DMSO): Add DMSO dropwise while vortexing, up to 10% (v/v) of the total volume.
-
Continue to vortex or sonicate until the solid is fully dissolved.
Quantitative Solubility Data (Illustrative)
While specific quantitative data for this compound is not widely published, the following table provides an illustrative comparison of the solubility of a hydrophobic Fmoc-amino acid in various solvents. These values are estimates and should be used as a general guideline.
| Solvent System | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |
| 100% DMF | 50 - 100 | 25 | Standard solvent for SPPS. |
| 100% NMP | 60 - 120 | 25 | Often a better solvent than DMF. |
| 100% DCM | 10 - 30 | 25 | Lower polarity, less effective. |
| 9:1 DMF/DCM | 70 - 130 | 25 | Co-solvent can enhance solubility. |
| 9:1 DMF/DMSO | 80 - 150 | 25 | DMSO is a powerful solvent. |
| 100% DMF | >150 | 40 | Increased temperature improves solubility. |
Experimental Workflow for Solubility Testing
The following diagram outlines a systematic approach to testing the solubility of this compound.
Caption: A stepwise workflow for testing the solubility of this compound.
References
Technical Support Center: Fmoc-L-Ala-MPPA Coupling and Resin Swelling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of resin swelling on the coupling efficiency of Fmoc-L-Ala-MPPA in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the role of resin swelling in SPPS?
Resin swelling is a critical factor in solid-phase peptide synthesis. The polymer support must swell sufficiently in the chosen solvent to allow for the diffusion of reagents to the reactive sites within the resin beads.[1][2] Inadequate swelling can lead to reduced coupling efficiency, incomplete reactions, and the formation of deletion sequences due to poor accessibility of the growing peptide chain.[1][3]
Q2: How does the choice of solvent affect resin swelling and coupling efficiency?
The solvent plays a crucial role in solvating both the resin and the growing peptide chain.[4] Different solvents will cause a resin to swell to varying degrees. For polystyrene-based resins, solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are generally good swelling solvents.[2] The choice of solvent can directly impact coupling yields; for instance, a switch to a solvent that promotes better peptide-resin solvation can significantly improve average coupling yields.[4]
Q3: What is a "good" swelling value for a resin in SPPS?
A common rule of thumb is that a good swelling solvent should result in a resin volume of greater than 4.0 mL/g. Solvents that provide swelling between 2.0 and 4.0 mL/g are considered moderate, while those resulting in less than 2.0 mL/g are poor swelling solvents and may lead to complications during synthesis.
Q4: How does the resin's crosslinking density affect its swelling?
The crosslinking density, typically the percentage of divinylbenzene (DVB) for polystyrene resins, has a significant impact on swelling. A lower crosslinking percentage (e.g., 1% DVB) results in a more flexible polymer network that can swell to a greater extent, allowing for better reagent penetration.[1][2] Higher crosslinking (e.g., 2% DVB) leads to a more rigid resin with lower swelling capacity.[2]
Q5: Can the growing peptide chain influence resin swelling?
Yes, as the peptide chain elongates, its physicochemical properties can alter the swelling behavior of the peptide-resin conjugate. The sequence of amino acids, their hydrophobicity, and the presence of protecting groups can all influence how the peptide-resin interacts with the solvent, potentially leading to either increased or decreased swelling compared to the initial resin.
Troubleshooting Guide: Low this compound Coupling Efficiency
This guide addresses common issues related to low coupling efficiency of this compound that can be attributed to suboptimal resin swelling.
| Problem | Potential Cause | Recommended Solution |
| Low or no coupling of this compound | Poor resin swelling in the chosen solvent. | 1. Measure the resin swelling: Use the protocol provided below to determine the swelling volume (mL/g) of your aminomethyl resin in the intended solvent. 2. Switch to a better swelling solvent: Consult the Resin Swelling in Common Solvents table below and select a solvent that provides a swelling value > 4.0 mL/g for your resin type. DMF, NMP, and DCM are generally good choices for polystyrene resins. 3. Use a solvent mixture: In some cases, a mixture of solvents can improve solvation and swelling. For example, a small amount of DMSO in NMP has been shown to improve solvation.[4] |
| Incomplete coupling or formation of deletion sequences | Reduced reagent diffusion due to moderate resin swelling. | 1. Increase reaction time: Allow the coupling reaction to proceed for a longer duration to ensure reagents have sufficient time to penetrate the resin beads. 2. Increase reagent concentration: Using a higher concentration of this compound and activation reagents can help drive the reaction to completion. 3. Consider a lower cross-linked resin: For future syntheses, select a resin with a lower DVB content (e.g., 1%) to enhance swelling and reagent accessibility. |
| Batch-to-batch variability in coupling efficiency | Inconsistent resin swelling due to lot-to-lot variation in resin or solvent quality. | 1. Pre-screen new batches of resin: Always measure the swelling of a new lot of resin before use to ensure it meets the required specifications. 2. Use high-purity, anhydrous solvents: Water content in solvents can negatively impact both resin swelling and the efficiency of coupling reagents. |
| Difficulty in monitoring the reaction completion | Poor swelling hindering the accuracy of colorimetric tests (e.g., Kaiser test). | 1. Ensure adequate washing: Before performing a monitoring test, thoroughly wash the resin to remove any interfering reagents that may be trapped in poorly swollen beads. 2. Allow for longer test reaction times: Give the ninhydrin or other test reagents more time to diffuse into the resin beads for a more accurate reading. |
Data Presentation
Table 1: Swelling of Common SPPS Resins in Various Solvents (mL/g)
| Resin Type | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) | Tetrahydrofuran (THF) | Toluene |
| Polystyrene (1% DVB) | 4.0 - 6.0 | 4.0 - 5.5 | 4.0 - 5.0 | 3.5 - 5.0 | 4.0 - 5.0 |
| Polystyrene (2% DVB) | 2.0 - 4.0 | 3.0 - 4.0 | 3.0 - 4.0 | 2.5 - 3.5 | 3.0 - 4.0 |
| TentaGel | ~6.3 | ~4.7 | - | ~5.0 | ~4.8 |
| HypoGel | ~6.9 | ~5.2 | - | ~5.3 | ~5.5 |
Note: Swelling values can vary between manufacturers and resin batches. It is always recommended to measure the swelling of your specific resin lot.
Experimental Protocols
Protocol 1: Measurement of Resin Swelling
This protocol describes a simple method to determine the swelling volume of a resin in a given solvent.
Materials:
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Dry SPPS resin (e.g., aminomethyl polystyrene)
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Solvent of interest (e.g., DMF, DCM)
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10 mL graduated glass cylinder with stopper
-
Spatula
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Vortex mixer (optional)
Procedure:
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Accurately weigh 1.0 g of the dry resin and transfer it to the 10 mL graduated cylinder.
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Record the initial volume of the dry resin.
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Add 5 mL of the chosen solvent to the graduated cylinder.
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Seal the cylinder with the stopper and gently mix by inverting the cylinder or using a vortex mixer for 1 minute to ensure the resin is fully wetted.
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Allow the resin to swell for at least 1 hour at room temperature. For some resins and solvents, swelling may be complete in a shorter time, but 1 hour is a good standard.
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After the swelling period, allow the resin to settle completely.
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Record the final volume of the swollen resin bed.
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Calculate the resin swelling in mL/g using the following formula: Swelling (mL/g) = Final Volume of Swollen Resin (mL) / Initial Mass of Dry Resin (g)
Protocol 2: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol provides a general procedure for the coupling of this compound to an aminomethyl-functionalized polystyrene resin.
Materials:
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Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
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This compound
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N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt) or Oxyma Pure
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine, 20% (v/v) in DMF
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Solid-phase synthesis vessel
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Shaker or bubbler
Procedure:
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Resin Swelling:
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Place the desired amount of aminomethyl polystyrene resin in the synthesis vessel.
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Add sufficient DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.
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Drain the DCM and wash the resin 3 times with DMF.
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Activation of this compound:
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In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HOBt or Oxyma Pure (2-3 equivalents) in DMF.
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Add DIC (2-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
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Coupling Reaction:
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Drain the DMF from the swollen resin.
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Add the pre-activated this compound solution to the resin.
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Add DIPEA (4-6 equivalents) to the reaction mixture.
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Agitate the mixture at room temperature for 2-4 hours.
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Monitoring the Coupling:
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After the desired reaction time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test (or another appropriate test for free amines). A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
-
Washing:
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Once the coupling is complete, drain the reaction solution.
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Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
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Capping (Optional):
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If the coupling is incomplete (positive Kaiser test), any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
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Fmoc Deprotection (for subsequent amino acid coupling):
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Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat with fresh 20% piperidine in DMF for another 10-15 minutes to remove the Fmoc protecting group from the newly coupled alanine.
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Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
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Visualizations
References
Minimizing aggregation during peptide synthesis with Fmoc-L-Ala-MPPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aggregation and other side reactions during solid-phase peptide synthesis (SPPS) using Fmoc-L-Ala-MPPA.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
This compound serves as a pre-loaded building block for attaching the C-terminal alanine to an amino-functionalized solid support (e.g., aminomethyl polystyrene). Its main advantage is the prevention of racemization at the C-terminal amino acid, a common side reaction when using traditional methods to load the first amino acid onto the resin.[1] This ensures a higher purity of the final peptide product.[1]
Q2: Does this compound directly prevent peptide aggregation?
The primary function of this compound is to minimize racemization, not to prevent peptide aggregation.[1] Peptide aggregation is a sequence-dependent phenomenon caused by the formation of secondary structures (e.g., β-sheets) through intermolecular hydrogen bonding of the growing peptide chains on the resin.[2] This can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity. While this compound ensures the stereochemical integrity of the C-terminus, separate strategies are required to address aggregation during the synthesis of the rest of the peptide chain.
Q3: What are the signs of peptide aggregation during synthesis?
Several indicators may suggest that peptide aggregation is occurring:
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Resin Shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin.[3][4]
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Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[2]
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False Negatives in Monitoring Tests: Colorimetric tests like the ninhydrin or TNBS test may give misleading negative results because the aggregated peptide chains are inaccessible to the reagents.
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Flattened and Broadened Deprotection Profile: In continuous flow synthesis, this indicates a slower, more difficult Fmoc removal.
Troubleshooting Guide: Minimizing Peptide Aggregation
Aggregation of the peptide chains on the solid support is a major challenge in SPPS, particularly for hydrophobic or long sequences.[2] The following troubleshooting guide provides strategies to mitigate this issue.
Problem: Incomplete Deprotection or Coupling
This is often the first sign of on-resin aggregation.
Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Solutions and Experimental Protocols
| Strategy | Description | Typical Concentration/Condition |
| Solvent Choice | Switch from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent. These solvents are better at disrupting secondary structures.[2] | NMP as the primary solvent or 10-20% DMSO in DMF. |
| Elevated Temperature | Increasing the coupling temperature can help to break up aggregates. | 50-75°C |
| Chaotropic Salts | Add salts like LiCl, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[2] | 0.1 - 1 M |
| Microwave Irradiation | Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection steps.[2] | Instrument-specific protocols. |
| Sonication | Applying ultrasonic energy can physically disrupt the aggregated peptide-resin.[2] | During coupling and deprotection steps. |
For predictable "difficult sequences," incorporating specific residues that disrupt β-sheet formation is a highly effective preventative measure.
Decision Tree for Incorporating Disrupting Elements
Caption: Decision-making for using structure-disrupting elements.
| Disrupting Element | Description | When to Use |
| Pseudoproline Dipeptides | Dipeptides like Fmoc-L-Ala-L-Ser(Ψ(Me,Me)pro)-OH introduce a "kink" in the peptide backbone, disrupting secondary structure formation. | Inserted at Ser or Thr residues within a potentially aggregating sequence. |
| Dmb/Hmb Amino Acids | The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of an amino acid sterically hinders hydrogen bonding.[2] | Can be used for any amino acid, but particularly useful for Gly-containing sequences. |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol is adapted for the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.
Materials:
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Fmoc-deprotected peptide resin
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Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.)
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HOBt (3 eq.)
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DIPCDI (3 eq.)
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DMF/DCM (2:1)
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TNBS test reagents
Procedure:
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Swell the Fmoc-deprotected peptide resin in DMF.
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In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).
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Add DIPCDI (3 eq.) to the dipeptide solution and mix thoroughly.
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Allow the activation to proceed for 10 minutes.
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Add the activated dipeptide solution to the resin.
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Agitate the reaction mixture for 1-2 hours.
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Monitor the completion of the coupling using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
Protocol 2: General Protocol for Microwave-Assisted SPPS
Microwave irradiation can significantly improve synthesis efficiency for difficult sequences.
Materials:
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Peptide resin
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Fmoc-amino acids
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Coupling reagents (e.g., HBTU/DIPEA)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Microwave peptide synthesizer
Procedure:
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Deprotection:
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Add the deprotection solution to the resin.
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Apply microwave power (e.g., 30-40 W) for 3-5 minutes at a temperature up to 75°C.
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Wash the resin thoroughly with DMF.
-
-
Coupling:
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Add the Fmoc-amino acid, coupling reagents, and base to the resin.
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Apply microwave power (e.g., 30-40 W) for 5-10 minutes at a temperature up to 75°C.
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Wash the resin thoroughly with DMF.
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-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Note: Specific power, time, and temperature settings should be optimized based on the synthesizer model and the specific peptide sequence.
By understanding the specific role of this compound in preventing racemization and employing these general strategies to combat peptide aggregation, researchers can significantly improve the yield and purity of their synthetic peptides.
References
Technical Support Center: MPPA Linker Cleavage & Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of byproducts after the cleavage of peptides from the MPPA (4-(4-(hydroxymethyl)-3-methoxyphenoxy)butanoic acid) linker.
Frequently Asked Questions (FAQs)
Q1: What is the MPPA linker and why is it used?
The MPPA linker is a p-alkoxybenzyl ester-type linker commonly used in solid-phase peptide synthesis (SPPS). It is favored as an alternative to the traditional Wang linker because it has been shown to reduce the risk of racemization of the C-terminal amino acid during its attachment to the resin.
Q2: How is the peptide cleaved from the MPPA linker?
Peptides are cleaved from the MPPA linker using a strong acid, typically trifluoroacetic acid (TFA). The cleavage cocktail usually contains TFA along with a mixture of "scavengers" to prevent side reactions.
Q3: What are the primary byproducts generated during the TFA cleavage of a peptide from the MPPA linker?
The primary byproducts generated during TFA cleavage are:
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MPPA Linker-Scavenger Adducts: The TFA cleaves the bond between the peptide and the linker, generating a reactive carbocation from the linker. This carbocation is then trapped by nucleophilic scavengers present in the cleavage cocktail.
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Protecting Group-Scavenger Adducts: Carbocations generated from the cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu) are also trapped by scavengers.
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Residual Scavengers and their Derivatives: Excess scavengers and their potential breakdown products will be present in the crude peptide mixture.
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Modified Peptides: In the absence of sufficient scavengers, the reactive carbocations can modify sensitive amino acid residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).
Troubleshooting Guide
This section addresses common issues encountered during the removal of byproducts after MPPA linker cleavage.
Issue 1: The crude peptide solution has a strong, unpleasant odor and/or a distinct color (e.g., yellow, orange, or purple).
-
Cause: The color and odor are often due to the presence of certain scavengers, particularly thiol-based scavengers like ethanedithiol (EDT) or thioanisole, and their byproducts. For example, the formation of trityl cations from deprotection can result in a yellow-orange color.
-
Solution:
-
Ether Precipitation and Washing: The most common method to remove the bulk of these byproducts is precipitation of the peptide with cold diethyl ether. The scavenger-related impurities are generally more soluble in ether and will remain in the supernatant. Washing the peptide pellet multiple times with cold ether is crucial.
-
Chromatography: If precipitation is insufficient, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the peptide away from colored and odorous impurities.
-
Issue 2: After ether precipitation, the peptide yield is low, or the peptide does not precipitate at all.
-
Cause:
-
Peptide Solubility: Small or very hydrophilic peptides may have some solubility in the TFA/ether mixture, leading to loss during precipitation and washing.
-
Insufficient Precipitation: The volume of ether may be insufficient, or the temperature may not be low enough for complete precipitation.
-
-
Solution:
-
Optimize Precipitation: Ensure a significant excess of cold (-20°C to -80°C) diethyl ether is used (typically 10-20 volumes relative to the TFA solution).
-
Alternative Solvents: For very hydrophilic peptides, precipitation with a different non-polar solvent like tert-butyl methyl ether may be more effective.
-
Solid-Phase Extraction (SPE): If precipitation is consistently problematic, consider using a reversed-phase SPE cartridge to capture the peptide from the cleavage cocktail, allowing for the removal of scavengers and other impurities with appropriate wash steps before eluting the purified peptide.
-
Issue 3: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak.
-
Cause: These peaks often correspond to peptide-scavenger adducts or other modified forms of the peptide that have similar hydrophobicity to the desired product, making them difficult to separate.
-
Solution:
-
Optimize HPLC Gradient: A shallower gradient during RP-HPLC purification can improve the resolution between the desired peptide and closely eluting impurities.
-
Alternative Chromatography: In challenging cases, consider using a different stationary phase (e.g., C4 or C8 instead of C18 for very hydrophobic peptides) or a different ion-pairing agent in the mobile phase.
-
Re-cleavage: If significant amounts of protected peptide are suspected, re-subjecting the crude product to the cleavage cocktail may be necessary. However, this should be done with caution as it can lead to degradation.
-
Issue 4: The final lyophilized peptide is sticky or oily.
-
Cause: This is often due to the presence of residual scavengers, particularly high-boiling point scavengers like thioanisole or triisopropylsilane (TIPS).
-
Solution:
-
Thorough Washing: Ensure the precipitated peptide is washed extensively with cold diethyl ether.
-
Drying: After washing, dry the peptide thoroughly under high vacuum.
-
Re-precipitation: Dissolving the oily peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid) and re-precipitating with cold ether can help remove residual impurities.
-
HPLC Purification: RP-HPLC is the most effective way to obtain a clean, fluffy peptide powder after lyophilization.
-
Data Presentation
Table 1: Common Scavengers Used in TFA Cleavage and Their Properties
| Scavenger | Common Concentration | Purpose | Potential Byproducts | Removal Strategy |
| Triisopropylsilane (TIPS) | 2.5 - 5% | Quenches trityl cations and other carbocations. | Silylated byproducts, TIPS-adducts. | Ether precipitation, RP-HPLC. |
| Water | 2.5 - 5% | Proton source, helps suppress aspartimide formation. | Minimal byproducts. | Lyophilization. |
| Ethanedithiol (EDT) | 2.5% | Scavenges a wide range of cations, particularly useful for peptides containing Cys, Met, Trp. | Thiol-adducts, disulfides. Strong odor. | Ether precipitation, RP-HPLC. |
| Thioanisole | 5% | "Soft" scavenger, effective for protecting Trp. | Methylated and other sulfur-containing byproducts. | Ether precipitation, RP-HPLC. |
| Phenol | 5% | Scavenges various carbocations. | Phenolic byproducts. | Ether precipitation, RP-HPLC. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Peptide from MPPA-Resin
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is 95% TFA, 2.5% Water, and 2.5% TIPS. For peptides containing sensitive residues, other scavengers like EDT may be added.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-20 fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the peptide suspension to pellet the precipitate. Decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether, vortexing and centrifuging each time.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizations
Technical Support Center: Fmoc-L-Ala-MPPA Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for double coupling strategies involving Fmoc-L-Ala-MPPA in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an N-Fmoc-protected L-alanine pre-attached to a 4-(hydroxymethyl)phenoxypropionic acid (MPPA) linker. It serves as a precursor for linking the first amino acid to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin.[1] This method is advantageous as it guarantees a low and reproducible level of racemization (typically a maximum of 0.5%) of the C-terminal amino acid during peptide synthesis.[1]
Q2: When should a double coupling strategy be considered for this compound?
A2: A double coupling strategy is recommended when the initial (single) coupling of this compound to the aminomethyl resin is suspected to be incomplete. Incomplete coupling can occur due to various factors, including steric hindrance, suboptimal reaction conditions, or issues with the resin or reagents. Double coupling can help drive the reaction to completion, thereby improving the overall purity and yield of the final peptide. It is particularly useful for sequences that are known to be "difficult".
Q3: How can I monitor the completeness of the coupling reaction?
A3: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[2] This test detects the presence of free primary amines on the resin. A positive test (indicated by a blue or purple color) signifies that there are still unreacted amine groups, and the coupling is incomplete. A negative test (yellow or colorless) suggests that the coupling is complete.
Q4: What are the potential side reactions when using this compound?
A4: While this compound is designed to minimize racemization, other common side reactions in Fmoc-based SPPS can still occur in subsequent steps. These include aspartimide formation if aspartic acid is present in the sequence, and diketopiperazine formation.[3] The quality of the DMF solvent is also crucial, as amine impurities can cause premature Fmoc deprotection.[4]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide addresses the specific issue of incomplete coupling of this compound to an aminomethyl resin.
}
Caption: Troubleshooting workflow for incomplete coupling.| Issue | Possible Cause | Recommended Action |
| Kaiser test is positive after the first coupling. | 1. Insufficient reaction time. 2. Sub-optimal reagent concentration. 3. Steric hindrance. 4. Low quality or degraded reagents. | 1. Perform a double coupling: This is the most direct approach to drive the reaction to completion. 2. Optimize single coupling conditions: Increase the reaction time (e.g., from 2 hours to 4-6 hours) and/or increase the equivalents of this compound and coupling reagents. 3. Check reagent quality: Ensure that the solvent (DMF) is amine-free and that the coupling reagents have not expired or degraded. |
| Kaiser test is still positive after a double coupling. | 1. Highly aggregated resin. 2. Very low reactivity of the aminomethyl resin. | 1. Cap the unreacted amines: Use a capping reagent like acetic anhydride to block the remaining free amines from reacting in subsequent steps. This will prevent the formation of deletion peptides. 2. Re-evaluate the resin: The loading of the aminomethyl resin may be too high, or the resin quality may be poor. Consider using a new batch of resin. |
Experimental Protocols
Below are detailed methodologies for single and double coupling of this compound to an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, ~0.8 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Kaiser test kit
Protocol 1: Single Coupling of this compound
}
Caption: Workflow for a single coupling reaction.-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Washing: Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and finally three times with DMF.
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling: Add the pre-activated this compound solution to the swollen and washed resin. Agitate the mixture at room temperature for 2-4 hours.
-
Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly three times with DMF, three times with DCM, and three times with DMF to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Double Coupling of this compound
A double coupling is performed if the Kaiser test is positive after the first coupling.
-
First Coupling: Follow steps 1-5 of the Single Coupling Protocol.
-
First Kaiser Test: Perform a Kaiser test. If the result is positive, proceed with the second coupling.
-
Second Coupling:
-
Wash the resin three times with DMF.
-
Repeat the pre-activation (Step 3 of the Single Coupling Protocol) and coupling (Step 4 of the Single Coupling Protocol) steps. It is often recommended to use a fresh solution of the activated amino acid.
-
-
Final Wash: After the second coupling, wash the resin as described in Step 5 of the Single Coupling Protocol.
-
Second Kaiser Test: Perform another Kaiser test to confirm the completion of the reaction.
Quantitative Data Comparison (Representative)
The following table provides a representative comparison of the expected outcomes for single versus double coupling strategies for a moderately difficult coupling. Actual results may vary depending on the specific experimental conditions.
| Parameter | Single Coupling | Double Coupling |
| Reaction Time | 2-4 hours | 4-8 hours (total) |
| Reagent Equivalents (this compound) | 3 eq. | 3 eq. + 3 eq. |
| Coupling Efficiency (Typical) | 95-98% | >99.5% |
| Resulting Peptide Purity (Representative) | 90% | 95% |
| Primary Impurity | Deletion Peptides | Minimized Deletion Peptides |
Disclaimer: The quantitative data presented in this table is for illustrative purposes and represents typical expected outcomes. Actual experimental results should be determined empirically.
References
Validation & Comparative
A Researcher's Guide to Purity Analysis of Peptides with Hydrophobic Moieties: HPLC and Beyond
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable experimental outcomes and therapeutic efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of peptides, particularly those containing hydrophobic, aromatic linkers akin to a methyl 3-(4-aminophenyl)propanoate (MPPA) modification derived from Fmoc-L-Ala-MPPA.
The inclusion of hydrophobic linkers or modifications in a peptide sequence can significantly impact its chromatographic behavior, often necessitating tailored analytical methods for accurate purity determination. This guide offers detailed experimental protocols, data-driven comparisons, and visual workflows to aid in selecting the most appropriate analytical strategy.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC remains the most widely used and robust method for assessing the purity of synthetic peptides.[1] Its principle lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[1] The hydrophobicity of the peptide, influenced by its amino acid composition and any modifications, dictates its retention time on the column.[1] For peptides containing hydrophobic, aromatic linkers, RP-HPLC offers excellent resolving power to separate the target peptide from closely related impurities that may arise during synthesis.
Experimental Protocol: RP-HPLC for Peptides with Hydrophobic Linkers
This protocol is a general guideline and may require optimization based on the specific peptide's properties.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector.
Materials:
-
Column: A C18 reversed-phase column is a good starting point. For hydrophobic peptides, a C8 or C4 column might also be suitable.[2] A common dimension is 4.6 x 250 mm with a 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[3]
-
Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution of the peptide.
-
Peptide Sample: Dissolved in the sample diluent at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 214 nm and 280 nm (for aromatic residues) |
| Injection Volume | 10-20 µL |
| Gradient | Start with a shallow gradient, for example: 5-60% B over 30 minutes. This may need to be optimized based on the peptide's retention. |
Data Analysis:
The purity of the peptide is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[4]
Enhancing Resolution and Throughput: Ultra-Performance Liquid Chromatography (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[5] When coupled with a mass spectrometer (MS), UPLC-MS provides not only purity information but also mass confirmation of the main peak and identification of impurities, offering a comprehensive analytical solution.[6]
Experimental Protocol: UPLC-MS for Enhanced Peptide Purity Profiling
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Materials:
-
Column: A sub-2 µm particle size C18 or C8 column suitable for high pressure.
-
Mobile Phase A: 0.1% Formic acid in water.[3][7] (Formic acid is often preferred over TFA for MS compatibility).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Sample Preparation: Similar to RP-HPLC, ensuring the sample is fully dissolved and filtered.
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 0.2-0.6 mL/min |
| Column Temperature | 40-60 °C |
| Gradient | A steeper gradient can often be used due to the higher efficiency of the UPLC column. |
| MS Detector | Electrospray ionization (ESI) in positive ion mode is common for peptides. |
| Scan Range | A range that covers the expected m/z of the peptide and its potential impurities. |
A Comparative Look: Alternative and Complementary Techniques
While RP-HPLC and UPLC-MS are powerful tools, other techniques can provide valuable, often orthogonal, information about peptide purity and content.
| Analytical Technique | Principle | Key Advantages | Key Limitations |
| RP-HPLC | Separation based on hydrophobicity.[1] | Robust, reliable, high-resolution for many peptides. | May have long run times; resolution can be challenging for very similar impurities. |
| UPLC-MS | High-resolution separation with mass identification.[6] | Faster analysis, higher sensitivity, provides mass information for impurity identification.[6] | Higher initial instrument cost; can be more complex to operate. |
| Capillary Electrophoresis (CE) | Separation based on mass-to-charge ratio in an electric field.[8] | High efficiency, fast analysis, low sample and solvent consumption.[9] | Lower sensitivity and loading capacity compared to HPLC; less robust for complex mixtures.[9] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Provides an absolute measure of peptide content (net peptide content). | Destructive to the sample; does not provide information on sequence-related impurities. |
A direct comparison study on somatostatin analogue peptides showed that Capillary Electrophoresis (CE) could achieve baseline separation in a shorter time (6-9 minutes) compared to isocratic HPLC, demonstrating its potential for rapid analysis.[10] However, for recovery of material for further identification, HPLC is often more suitable.[11]
Visualizing the Workflow: Purity Assessment Pathways
The following diagrams illustrate the typical experimental workflows for peptide purity analysis using RP-HPLC and a comparative overview of the different analytical techniques.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Formic acid - Wikipedia [en.wikipedia.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 10. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Synthesis: Mass Spectrometry Validation of the MPPA Linker
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a critical step. The choice of a linker in Solid-Phase Peptide Synthesis (SPPS) significantly impacts the final product's quality, particularly concerning racemization of the C-terminal amino acid. This guide provides an objective comparison of the 4-hydroxymethylphenoxypropionic acid (MPPA) linker with other common alternatives, supported by experimental data and detailed protocols for mass spectrometry validation.
Performance Comparison of Peptide Synthesis Linkers
The selection of a linker is crucial for minimizing side reactions and maximizing the yield and purity of the synthesized peptide. The following table summarizes the performance of the MPPA linker compared to the widely used Wang and Rink Amide linkers.
| Feature | MPPA Linker | Wang Linker | Rink Amide Linker |
| Primary Use | Synthesis of C-terminal free acid peptides | Synthesis of C-terminal free acid peptides | Synthesis of C-terminal amide peptides |
| C-terminal Racemization | Very Low (<0.5%)[1][2] | Can be significant, especially with sensitive amino acids[1] | Not applicable (forms amide bond) |
| Peptide Purity | High | Variable, can be lower due to racemization and side reactions | Generally high for peptide amides |
| Typical Yield | Good to High | Good | Good to High |
| Cleavage Condition | Trifluoroacetic acid (TFA)[1] | Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following sections outline the protocols for peptide synthesis using an Fmoc-amino acid-MPPA pre-loaded resin and the subsequent mass spectrometry validation.
Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) using MPPA Linker
This protocol describes the manual synthesis of a model peptide on an Fmoc-amino acid-MPPA pre-loaded polystyrene resin.
1. Resin Swelling:
- Place the Fmoc-amino acid-MPPA-polystyrene resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes at room temperature with gentle agitation.[3]
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction.
- Wash the resin with DMF (5 times).
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[4]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Mass Spectrometry Validation of Synthesized Peptides
This protocol outlines the steps for analyzing the purity and confirming the identity of the synthesized peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.[5][6]
2. LC-MS System Configuration:
- LC System: A reverse-phase HPLC or UPLC system.
- Column: A C18 column suitable for peptide separation.
- Mobile Phase A: 0.1% formic acid in water.[5][7]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[5][7]
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.[8]
3. LC-MS Analysis:
- Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Inject the prepared peptide sample.
- Run a linear gradient to elute the peptide (e.g., 5% to 95% B over 30 minutes).[6]
- The mass spectrometer should be operated in positive ion mode to detect the protonated peptide molecules.
- Acquire mass spectra across a relevant m/z range.
4. Data Analysis:
- Purity Assessment: Integrate the peak area of the desired peptide in the total ion chromatogram (TIC) to determine its relative purity.
- Identity Confirmation: Compare the experimentally observed monoisotopic mass of the main peak with the calculated theoretical mass of the target peptide. The mass should be within the acceptable error range of the mass spectrometer.
- Impurity Profiling: Analyze minor peaks in the chromatogram to identify potential impurities, such as deletion sequences or byproducts from side reactions, by examining their mass-to-charge ratios.[5]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
References
A Head-to-Head Battle in Peptide Synthesis: MPPA Linker vs. 2-Chlorotrityl Chloride Resin
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of linker and resin is a critical determinant of yield, purity, and overall success. This guide provides a comprehensive comparative analysis of two prominent contenders: the pre-activated 4-Methyl-4-(3-mercaptopropionamido)pentanoic acid (MPPA) linker building blocks and the widely used 2-chlorotrityl chloride (2-CTC) resin. We delve into their performance, supported by experimental data, to empower you with the knowledge for optimal selection in your synthetic endeavors.
At the heart of SPPS lies the crucial first step of anchoring the initial amino acid to a solid support. The method of attachment and the nature of the linker have profound implications for the entire synthesis. Both MPPA linkers and 2-CTC resin are designed to produce C-terminal carboxylic acid peptides via Fmoc chemistry, yet they employ different strategies to overcome common hurdles such as racemization and premature cleavage.
Key Performance Indicators: A Comparative Overview
The choice between an MPPA linker approach and a 2-CTC resin strategy often hinges on the specific requirements of the target peptide, particularly the C-terminal amino acid, and the desired final form of the peptide (fully deprotected or protected fragment).
| Feature | MPPA Linker Building Block | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Primary Advantage | Minimizes racemization of the C-terminal amino acid (<0.5% epimerization)[1]. | Allows for very mild cleavage conditions, ideal for protected peptide fragments. Suppresses diketopiperazine formation[2][3]. |
| Typical Application | Synthesis of high-purity peptides where C-terminal integrity is paramount. | Synthesis of peptide acids, especially those with acid-sensitive residues or for fragment condensation strategies[2][4]. |
| Attachment Chemistry | Pre-activated Fmoc-amino acid-MPPA is coupled as a building block to an amino-functionalized resin via a standard amide bond formation[1]. | Direct attachment of the first Fmoc-amino acid to the resin via reaction with the chlorotrityl group[5]. |
| Cleavage Conditions | Standard TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for full deprotection[1]. | Very mild acids (e.g., 1-5% TFA in DCM, or acetic acid/TFE/DCM) for cleavage of protected peptides[2][4]. Harsher TFA cocktails for full deprotection[6]. |
| Purity | High purity due to minimized racemization during the initial coupling step[1]. | High purity, particularly for sequences prone to diketopiperazine formation[3]. |
| Yield | Generally high due to efficient and clean coupling of the pre-activated building block. | Yield can be high, but is sensitive to moisture which can deactivate the resin[2]. |
Experimental Workflow for Comparative Analysis
To objectively assess the performance of the MPPA linker and 2-CTC resin, a parallel synthesis of a model peptide can be undertaken. The following diagram illustrates the key stages of such a comparative study.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in a comparative analysis.
Protocol 1: Attachment of the First Amino Acid using Fmoc-Aaa-MPPA Building Block
-
Resin Swelling: Swell the amino-functionalized polystyrene resin (e.g., aminomethyl polystyrene) in dimethylformamide (DMF) for 1-2 hours.
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-amino acid-MPPA building block (1.5 eq.), a coupling agent such as HBTU (1.45 eq.), and HOBt (1.5 eq.) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (3 eq.), to the mixture.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
Protocol 2: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-CTC resin in DCM for at least 30 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1 to 1.5 eq. relative to the resin loading) in DCM. A small amount of DMF can be added to aid dissolution if necessary.
-
Loading Reaction:
-
Add DIPEA (2.5 to 4 eq. relative to the amino acid) to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Capping: Add a small amount of methanol (typically 0.8 mL per gram of resin) and agitate for 15-30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF, and then DCM again. Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
For MPPA Linker:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
For 2-CTC Resin (Mild Cleavage for Protected Peptides):
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a solution of 1-2% TFA in DCM or a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:1:8 v/v/v)[2][4].
-
Agitate for 30-60 minutes, collecting the filtrate. Repeat this step 2-3 times.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide with cold diethyl ether.
For 2-CTC Resin (Full Deprotection):
-
Follow the same procedure as for the MPPA linker, using a standard TFA cleavage cocktail[6].
Logical Framework for Selection
The decision between using an MPPA linker building block or 2-CTC resin can be guided by the following logical considerations:
Conclusion
Both the MPPA linker and 2-chlorotrityl chloride resin offer significant advantages in modern solid-phase peptide synthesis. The MPPA linker, employed as a pre-activated building block, provides an excellent solution for minimizing racemization of the C-terminal amino acid, thereby ensuring high peptide purity. On the other hand, 2-CTC resin is a versatile and well-established support that excels in the synthesis of protected peptide fragments due to its mild cleavage conditions and its ability to suppress diketopiperazine formation.
The optimal choice will ultimately depend on the specific challenges presented by the target peptide sequence and the overall synthetic strategy. By understanding the distinct benefits and working protocols of each, researchers can make informed decisions to enhance the efficiency and quality of their peptide synthesis projects.
References
Performance Evaluation of Fmoc-L-Ala-MPPA in Complex Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those prone to aggregation or epimerization, presents a significant challenge in drug discovery and development. The choice of the solid-phase linker is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of the performance of the Fmoc-L-Ala-4-(oxymethyl)phenoxypropionic acid (MPPA) linker with other commonly used alternatives, supported by available data and detailed experimental protocols.
Executive Summary
Fmoc-L-Ala-MPPA emerges as a strong alternative to the conventional Wang linker for the synthesis of C-terminal carboxylic acid peptides, primarily by minimizing racemization of the C-terminal amino acid. While direct quantitative comparisons across a range of "difficult" peptides are not extensively documented in a single study, the available information suggests that this compound offers a more secure and reproducible method for anchoring the first amino acid, leading to higher purity of the final peptide product. This is particularly crucial in the synthesis of long or aggregation-prone sequences where every step's efficiency impacts the overall yield and purity.
Data Presentation: Comparative Performance of SPPS Linkers
The following table summarizes the key performance characteristics of this compound in comparison to other standard linkers used in Fmoc-SPPS.
| Linker | Primary Application | Key Advantages | Potential Disadvantages | Reported C-terminal Racemization |
| This compound | Synthesis of peptide C-terminal acids | - Minimizes racemization of the C-terminal amino acid- Attached to the resin via a stable amide bond- Reproducible and low level of epimerization | - Requires an amino-functionalized resin | Low (max 0.5%)[1] |
| Wang Linker | Synthesis of peptide C-terminal acids | - Widely used and well-established- Good performance for many sequences | - Prone to racemization during the loading of the first amino acid- Ester linkage can be less stable under certain conditions | Can be significant, especially with sensitive amino acids[1] |
| Rink Amide Linker | Synthesis of peptide C-terminal amides | - Direct synthesis of peptide amides- Stable linker | - Not suitable for the synthesis of peptide acids | N/A (produces amides) |
| Sieber Amide Resin | Synthesis of peptide C-terminal amides | - Produces protected peptide amides under mild acidic conditions- Useful for sterically hindered amino acids | - Not suitable for the synthesis of peptide acids | N/A (produces amides) |
| 2-Chlorotrityl Chloride Resin | Synthesis of peptide C-terminal acids and protected peptides | - Very acid-labile, allowing for mild cleavage- Suppresses diketopiperazine formation | - Can be too labile for very long syntheses | Generally low |
Experimental Protocols
This section outlines a detailed methodology for a comparative study to evaluate the performance of this compound against the Wang linker in the synthesis of a model "difficult" peptide, such as a segment of the amyloid-beta peptide (Aβ 1-42), which is known for its tendency to aggregate.
I. Resin Preparation and First Amino Acid Loading
A. This compound Protocol:
-
Resin Swelling: Swell aminomethylated polystyrene resin (100-200 mesh, 1% DVB) in N,N-dimethylformamide (DMF) for 1 hour.
-
Coupling of this compound:
-
Pre-activate this compound (1.5 eq.) with HCTU (1.5 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in DMF for 5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Capping: Treat the resin with a capping solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes to block any unreacted amino groups.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
B. Wang Resin Protocol:
-
Resin Swelling: Swell Wang resin (100-200 mesh, 1% DVB) in DMF for 1 hour.
-
First Amino Acid Loading (e.g., Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF.
-
Add DIC (3.0 eq.) and agitate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add DMAP (0.1 eq.) as a catalyst.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Capping and Washing: Follow the same procedure as for this compound.
II. Solid-Phase Peptide Synthesis (SPPS) of the Model Peptide
Perform the automated or manual synthesis of the model peptide on both resins using a standard Fmoc/tBu strategy.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (4.0 eq.) with HCTU (3.8 eq.) and DIPEA (8.0 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat steps 1-4 for each amino acid in the sequence.
III. Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described above.
-
Washing: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Drying: Dry the crude peptide under vacuum.
IV. Analysis
-
Yield: Determine the yield of the crude peptide.
-
Purity: Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Racemization Analysis: Analyze the extent of C-terminal racemization by chiral HPLC or by enzymatic digestion followed by GC-MS analysis of the derivatized amino acids.
Visualizations
Experimental Workflow for Comparative Peptide Synthesis
Caption: Comparative workflow for peptide synthesis using this compound and Wang resin.
Chemical Structures of SPPS Linkers
Caption: Chemical structures of common linkers used in Fmoc-SPPS.
Mechanism of Racemization with Wang Linker and its Prevention
Caption: Racemization mechanism with the Wang linker and its prevention by this compound.
Conclusion
The selection of an appropriate linker is paramount for the successful synthesis of complex peptides. This compound presents a compelling option for researchers aiming to synthesize C-terminal peptide acids, especially when dealing with sequences susceptible to racemization. By forming a stable amide bond with the resin, it circumvents the primary pathway for epimerization associated with the traditional Wang linker. While more comprehensive head-to-head quantitative data on a variety of difficult sequences would be beneficial, the existing evidence strongly supports the use of this compound for enhancing the purity and chiral integrity of synthetic peptides. For the synthesis of peptide amides, Rink Amide and Sieber Amide linkers remain the industry standard. The provided protocols offer a framework for conducting in-house evaluations to determine the optimal linker for specific and challenging peptide targets.
References
A Head-to-Head Battle of Linkers: NMR Characterization of Peptides Synthesized with Fmoc-L-Ala-MPPA versus Traditional Alternatives
A detailed comparison of peptides synthesized using the modern Fmoc-L-Ala-MPPA linker against those produced with the conventional Wang linker reveals significant differences in purity and stereochemical integrity, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The use of 4-(hydroxymethyl)phenoxypropionic acid (MPPA) as a linker in solid-phase peptide synthesis (SPPS) has been shown to substantially reduce the risk of racemization, a critical factor in the development of peptide-based therapeutics.
In the landscape of synthetic peptide production, the choice of linker molecule, which tethers the growing peptide chain to the solid support, plays a pivotal role in the final product's quality. This guide provides a comparative analysis of peptides synthesized using the this compound linker and the widely-used Fmoc-L-Ala-Wang linker, with a focus on characterization by NMR spectroscopy. This powerful analytical technique provides detailed information about the chemical structure, purity, and stereochemistry of the synthesized peptides.
Minimizing Racemization: The MPPA Advantage
A primary challenge in peptide synthesis is the prevention of racemization, the process by which a chiral amino acid loses its stereochemical purity, leading to a mixture of L- and D-enantiomers. This is particularly problematic for the C-terminal amino acid during its attachment to the resin. The use of Fmoc-amino acid-MPPA linkers has been specifically designed to address this issue.[1] Reports indicate that this method guarantees a low and reproducible epimerization level of the C-terminal amino acid, with a maximum of 0.5%.[1] In contrast, the traditional method of coupling Fmoc-amino acids to a Wang resin often involves activating agents that can increase the propensity for racemization.[1]
The structural differences between the MPPA and Wang linkers are key to this improved performance. The MPPA linker is pre-loaded with the first Fmoc-protected amino acid, which is then coupled to an amino-functionalized resin. This circumvents the direct activation of the amino acid carboxyl group in the presence of the resin-bound hydroxyl group, a step that is a known contributor to racemization with the Wang linker.
Comparative Performance Data
To illustrate the practical implications of linker choice, the following table summarizes key performance indicators for peptide synthesis using this compound versus the Fmoc-L-Ala-Wang linker. The data is based on typical outcomes reported in the literature and highlights the superior performance of the MPPA linker in maintaining chiral purity.
| Feature | This compound | Fmoc-L-Ala-Wang |
| Reported Racemization | ≤ 0.5% | Variable, can be significantly higher |
| Purity (Crude Peptide) | Generally higher due to reduced side products | Can be lower due to racemization and other side reactions |
| NMR Spectral Complexity | Cleaner spectra with fewer signals corresponding to diastereomeric impurities | Potentially more complex spectra showing signals from D-enantiomers |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with this compound
A generalized protocol for the synthesis of a model tripeptide (e.g., Ala-Val-Gly) using an this compound pre-loaded resin is outlined below.
1. Resin Swelling:
-
The this compound resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
2. Fmoc Deprotection:
-
The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the alanine residue. This is repeated once.
-
The resin is then washed thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
The next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to facilitate coupling.
-
The resin is washed with DMF to remove unreacted reagents.
4. Repeat Deprotection and Coupling:
-
Steps 2 and 3 are repeated for the subsequent amino acid (e.g., Fmoc-Gly-OH).
5. Final Deprotection:
-
After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
6. Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and side-chain protecting groups (if any) are removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
NMR Spectroscopic Characterization
1. Sample Preparation:
-
A small amount of the lyophilized crude peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
2. 1H NMR Spectroscopy:
-
A one-dimensional proton NMR spectrum is acquired. Key regions to analyze include:
-
Amide protons (δ 7.5-9.0 ppm): The number and splitting patterns of these signals can indicate the number of amino acid residues and the presence of different conformations.
-
Alpha-protons (δ 3.5-4.5 ppm): The chemical shifts of these protons are sensitive to the local chemical environment and secondary structure. The presence of extra signals in this region can be indicative of diastereomeric impurities (racemization).
-
Side-chain protons: These signals will be specific to the amino acid residues in the peptide.
-
3. 2D NMR Spectroscopy (COSY, TOCSY, NOESY):
-
Two-dimensional NMR experiments can be performed to confirm the amino acid sequence and to obtain more detailed structural information.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the three-dimensional structure of the peptide.
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the peptide synthesis and characterization process.
Logical Comparison of Linker Performance
The choice between MPPA and Wang linkers can be summarized by the following logical relationship, where the primary driver is the acceptable level of racemization for the intended application.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a distinct advantage over the traditional Wang linker by significantly minimizing the risk of racemization. This leads to the production of peptides with higher purity and stereochemical integrity, which is readily verifiable by NMR spectroscopy. For researchers, scientists, and drug development professionals, the adoption of MPPA-based linkers represents a critical step towards more reliable and efficient synthesis of high-quality peptides for a wide range of applications. The cleaner NMR spectra obtained from peptides synthesized with MPPA linkers simplify the characterization process and provide greater confidence in the final product's structure and purity.
References
A Researcher's Guide to Linker Selection for C-Terminal Acid Peptides
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that dictates the success of synthesizing a peptide with a C-terminal carboxylic acid. The linker, an organic moiety that connects the growing peptide chain to the insoluble resin support, determines the conditions under which the final peptide is cleaved, its purity, and even the integrity of sensitive amino acid residues. This guide provides an objective comparison of common linkers used for generating C-terminal acid peptides, supported by experimental data and protocols to aid researchers in making informed decisions.
Overview of Key Linkers
The selection of a linker is primarily governed by the desired cleavage conditions and the specific amino acid sequence of the peptide. For the synthesis of C-terminal acids, linkers are typically based on a benzyl alcohol handle, which forms an ester bond with the first amino acid. The lability of this ester bond to acid determines the cleavage strategy. The most prevalent linkers for this purpose include those found on Wang, 2-Chlorotrityl (2-CTC), and Super Acid-Sensitive (SASRIN) resins.
Comparative Data of Common Linkers
The performance and suitability of different linkers vary significantly. The following table summarizes the key characteristics of the most widely used resins for generating C-terminal acid peptides.
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin | SASRIN Resin |
| Linker Type | p-Alkoxybenzyl alcohol | Sterically hindered trityl alcohol | Bisalkoxybenzyl ester |
| Cleavage Condition | Strong Acidolysis (e.g., 95% TFA) | Very Mild Acidolysis (e.g., 1-2% TFA in DCM) | Super Mild Acidolysis (e.g., 1% TFA in DCM) |
| Key Advantage | Robust, economical, and widely used for standard peptides. | Prevents racemization of C-terminal Cys and His.[1] Minimizes diketopiperazine formation for Pro and Gly.[1] Allows for mild cleavage to yield protected peptide fragments.[2] | Extremely acid-sensitive, ideal for synthesizing fully protected peptide fragments.[2] |
| Primary Limitation | Risk of racemization for sensitive C-terminal residues (e.g., Cys, His).[1] Risk of diketopiperazine formation.[1] | Higher cost compared to Wang resin. | Not suitable for peptides requiring strong acid for side-chain deprotection. |
| Typical Use Case | Routine synthesis of peptides without problematic C-terminal residues. | Peptides with C-terminal Cys, His, Pro, or Trp.[1] Synthesis of protected peptide fragments for further ligation. | Synthesis of fully protected peptide fragments where even acid-labile side-chain protecting groups must remain intact.[2] |
In-Depth Linker Analysis
Wang Resin
The Wang resin is the workhorse for SPPS of C-terminal acids due to its affordability and reliability for a wide range of peptide sequences.[3] Cleavage from Wang resin is typically achieved using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups (e.g., Boc, tBu).[4] However, the conditions required for loading the first amino acid onto the resin can lead to racemization, particularly for cysteine and histidine.[1] Furthermore, dipeptides containing C-terminal glycine or proline are susceptible to cyclization and cleavage from the resin during the Fmoc-deprotection step, a side reaction known as diketopiperazine formation.[1]
2-Chlorotrityl (2-CTC) Resin
The 2-CTC resin is a premier choice for synthesizing peptides with challenging C-terminal residues.[1] Its highly sterically hindered trityl linker allows for the loading of the first Fmoc-amino acid without the need for carboxyl group activation, a step that is the primary cause of racemization.[1] This makes it ideal for sequences ending in Cys or His. The extreme acid sensitivity of the 2-CTC linker also permits cleavage under very mild conditions (e.g., 1-2% TFA in Dichloromethane), which keeps acid-labile side-chain protecting groups intact.[2] This feature is invaluable for creating protected peptide fragments that can be used in subsequent fragment condensation or ligation strategies.
SASRIN (Super Acid-Sensitive Resin)
As its name implies, SASRIN is exceptionally labile to acid.[2] This resin is employed when the primary goal is to obtain a fully protected peptide acid. The cleavage can be performed with as little as 1% TFA, ensuring the preservation of even the most sensitive side-chain protecting groups (e.g., Trt, Pbf). This makes SASRIN a specialty tool for complex, multi-step syntheses of large peptides or proteins.
Visualizing the Workflow and Logic
General Experimental Workflow for SPPS
The diagram below illustrates the standard workflow for Fmoc-based solid-phase peptide synthesis to generate a C-terminal acid peptide. The process is cyclical, involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next amino acid in the sequence.
Decision Tree for Linker Selection
Choosing the optimal linker is a function of the peptide's characteristics and the desired final product. This decision tree provides a logical framework for selecting the appropriate resin.
Experimental Protocols
Below are generalized protocols for the crucial steps of loading the first amino acid and cleaving the peptide from the different resins. Note that specific conditions may need to be optimized for individual peptide sequences.
Protocol 1: Loading the First Amino Acid onto 2-CTC Resin
-
Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: Dissolve 2 equivalents (relative to resin capacity) of the desired Fmoc-amino acid in minimal DCM. Add 3 equivalents of diisopropylethylamine (DIPEA) and mix.
-
Loading: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin and agitate at room temperature for 1-2 hours.
-
Capping: To cap any remaining reactive trityl chloride sites, add 1 mL of methanol to the vessel and agitate for 15 minutes.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DIPEA/DCM (1:99, 3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Loading the First Amino Acid onto Wang Resin
-
Resin Swelling: Swell 1g of Wang resin in 10 mL of N,N-dimethylformamide (DMF) for 1 hour.
-
Pre-activation: In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid and 3 equivalents of a coupling agent like HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Loading: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5x) and DCM (5x).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted hydroxyl groups.
-
Final Wash: Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.
Protocol 3: Cleavage and Deprotection
A) Cleavage from Wang Resin (Strong Acidolysis)
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Prepare a cleavage cocktail. For a standard peptide, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is common.[4]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
B) Cleavage from 2-CTC or SASRIN Resin (Mild Acidolysis for Protected Peptides)
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Prepare a mild cleavage cocktail, such as 1-2% TFA in DCM.
-
Add the cocktail to the resin and agitate gently. Monitor the cleavage progress every 15-30 minutes by taking a small aliquot, neutralizing the TFA, and analyzing by HPLC/MS. Total cleavage time is typically 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Immediately neutralize the filtrate by adding a weak base like pyridine or by passing it through a column of basic alumina to prevent unwanted side-chain deprotection.
-
Evaporate the solvent to obtain the protected peptide fragment.
References
Minimizing Epimerization in Peptide Synthesis: A Comparative Guide to Fmoc-L-Ala-MPPA
For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of synthetic peptides is paramount. Epimerization, the unwanted inversion of stereochemistry at an amino acid's α-carbon during synthesis, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant impacts on the peptide's biological activity and therapeutic efficacy. This guide provides a comparative analysis of Fmoc-L-Ala-MPPA, a specialized linker for Solid-Phase Peptide Synthesis (SPPS), against traditional methods for attaching the C-terminal amino acid, with a focus on validating low epimerization levels.
This guide will delve into the experimental data supporting the use of this compound, compare it with alternative approaches, and provide detailed experimental protocols for its implementation and the subsequent analysis of epimerization.
The Challenge of C-Terminal Epimerization
During the activation of the C-terminal amino acid for coupling to the resin in Fmoc-based SPPS, the α-proton of the amino acid is susceptible to abstraction, leading to racemization or epimerization. This is a well-documented side reaction that can significantly compromise the purity of the final peptide product. Traditional methods, such as the use of pre-loaded Wang resins, can be susceptible to varying levels of epimerization depending on the coupling conditions and the specific amino acid.
This compound: A Strategy for Suppressing Epimerization
This compound (4-(Fmoc-L-alanyloxymethyl)phenylacetic acid) is a pre-formed linker-amino acid conjugate designed to be coupled to an amino-functionalized resin. This approach circumvents the critical step of activating the C-terminal amino acid in the presence of the resin, which is often the primary source of epimerization. By forming the ester linkage between the amino acid and the linker in solution under optimized conditions prior to its attachment to the solid support, the risk of epimerization at the C-terminal residue is significantly minimized. Manufacturers of this compound claim a reproducible and low epimerization level of a maximum of 0.5% for the C-terminal amino acid[1].
Comparative Analysis of Epimerization Levels
While direct comparative studies with extensive quantitative data in peer-reviewed literature are limited, the data from manufacturers and the underlying chemical principles suggest a significant advantage of using this compound over traditional methods. The following table summarizes the expected epimerization levels based on available information.
| Method of C-Terminal Amino Acid Attachment | Typical Reported Epimerization Level (%) | Key Advantages | Key Disadvantages |
| This compound coupled to amine resin | ≤ 0.5% [1] | Very low and reproducible epimerization; milder coupling to the resin. | Requires an additional coupling step to the amine resin. |
| Pre-loaded Fmoc-L-Ala-Wang Resin | Variable (can be >1%) | Convenient and widely used. | Susceptible to epimerization during the initial loading of the amino acid onto the resin. |
| In-situ activation and coupling to Wang Resin | Highly Variable | Flexible for any amino acid. | Highest risk of epimerization due to direct activation on the resin. |
Experimental Protocols
To validate the low epimerization levels of this compound, a controlled experiment comparing its use to a standard pre-loaded Wang resin is necessary. Below are detailed methodologies for these key experiments.
Protocol 1: Peptide Synthesis
Objective: To synthesize a model dipeptide (e.g., Ala-Phe) using both this compound coupled to an aminomethyl resin and a pre-loaded Fmoc-L-Ala-Wang resin.
Materials:
-
This compound
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)
-
Pre-loaded Fmoc-L-Ala-Wang resin (100-200 mesh, 1% DVB)
-
Fmoc-L-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
Part A: Synthesis using this compound
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour.
-
This compound Coupling:
-
Dissolve this compound (2 eq.), HBTU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation mixture to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the alanine.
-
Fmoc-L-Phe-OH Coupling:
-
Dissolve Fmoc-L-Phe-OH (2 eq.), HBTU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Cleavage: Cleave the peptide from the resin using the cleavage cocktail for 2 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
Part B: Synthesis using Pre-loaded Fmoc-L-Ala-Wang Resin
-
Resin Swelling: Swell the pre-loaded Fmoc-L-Ala-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Fmoc-L-Phe-OH Coupling:
-
Dissolve Fmoc-L-Phe-OH (2 eq.), HBTU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Cleavage: Cleave the peptide from the resin using the cleavage cocktail for 2 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
Protocol 2: Chiral HPLC Analysis for Epimerization
Objective: To separate and quantify the L-Ala-L-Phe and D-Ala-L-Phe diastereomers in the crude peptide samples.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column capable of separating amino acid diastereomers (e.g., a teicoplanin-based or similar chiral column).
Mobile Phase and Conditions:
-
A typical mobile phase for chiral separation of such dipeptides could be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formate). The exact conditions will need to be optimized for the specific column used.
-
Example Gradient: 10-50% Acetonitrile in 20 mM Ammonium Acetate (pH 6.0) over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptides in the initial mobile phase.
-
Injection: Inject the samples onto the chiral HPLC column.
-
Data Analysis:
-
Identify the peaks corresponding to the L-Ala-L-Phe and D-Ala-L-Phe diastereomers. The elution order should be confirmed with standards if available.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of epimerization using the following formula: % Epimerization = (Area of D-Ala-L-Phe peak / (Area of L-Ala-L-Phe peak + Area of D-Ala-L-Phe peak)) * 100
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for peptide synthesis and epimerization analysis.
Caption: Logical relationship of epimerization risk in SPPS.
Conclusion
The use of this compound presents a robust strategy for minimizing epimerization of the C-terminal amino acid during solid-phase peptide synthesis. By circumventing the on-resin activation of the first amino acid, this method offers a reliable way to achieve higher purity crude peptides, which can significantly streamline the downstream purification process. For applications where the stereochemical purity of the peptide is critical, the adoption of this compound is a highly recommended approach. The experimental protocols outlined in this guide provide a framework for researchers to validate these low epimerization levels within their own laboratory settings.
References
Safety Operating Guide
Proper Disposal of Fmoc-L-Ala-MPPA: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
The following protocol provides essential safety and logistical information for the proper disposal of Fmoc-L-Ala-MPPA. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemicals in a laboratory setting. This compound is an N-terminally protected amino acid attached to a linker (MPPA), which is then typically bound to a solid support resin for use in solid-phase peptide synthesis (SPPS). Therefore, its disposal should be managed as a solid chemical waste stream.
I. Understanding the Waste Stream
This compound, as a solid-supported amino acid linker, is classified as a solid chemical waste. The primary components of this waste are:
-
Fmoc-L-Alanine: An amino acid derivative.
-
MPPA Linker: A chemical moiety used to attach the amino acid to a solid support.
-
Solid Support: Typically a polymer resin (e.g., polystyrene).
Due to the presence of these chemical components, this compound should not be disposed of as general laboratory trash.
II. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Required:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) may be appropriate if handling large quantities or if dust is generated. | Minimizes inhalation of fine particles. |
General Safety Adherence: Always handle this compound in a designated area for chemical handling, away from ignition sources and incompatible materials.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper packaging and labeling, and disposal through the institution's hazardous waste management program.
Experimental Workflow for Disposal:
Caption: Workflow for the disposal of this compound.
Detailed Steps:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.
-
Collect this compound Waste: Gather all unused this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves).
-
Select a Compatible Waste Container: Choose a waste container that is chemically compatible with the solid waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable option. The container must be in good condition, with no leaks or visible deterioration.
-
Package the Solid Waste: Carefully transfer the solid this compound waste into the selected container. Avoid generating dust during the transfer. If there are any contaminated disposable materials, they should also be placed in the container.
-
Label the Waste Container: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound on polymer resin"
-
An approximate amount of the waste
-
The date of accumulation
-
The laboratory or department where the waste was generated
-
-
Store in Designated Hazardous Waste Area: Store the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste. Ensure it is stored away from incompatible materials.
-
Arrange for Hazardous Waste Pickup: Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office for pickup.
IV. Logical Relationship for Safe Disposal
The following diagram illustrates the logical dependencies for ensuring a safe and compliant disposal process.
Caption: Logical flow for safe chemical waste disposal.
By adhering to this structured disposal plan, laboratory personnel can ensure the safe and environmentally responsible management of this compound waste, thereby fostering a secure research environment.
Personal protective equipment for handling Fmoc-L-Ala-MPPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Ala-MPPA). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields. |
| Safety Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation. |
Health and Hazard Information
Based on available data for similar compounds, this compound is expected to have a low hazard profile. However, it is crucial to handle it with care as the toxicological properties have not been fully investigated.
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation upon prolonged contact. | Wash the affected area thoroughly with soap and water. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Rinse mouth with water and seek medical advice. |
Handling and Storage Protocol
Proper handling and storage are vital for maintaining the chemical's stability and preventing contamination.
Storage:
-
Temperature: Store in a cool, dry place, typically between 2-8°C.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Environment: Store away from strong oxidizing agents.
Handling:
-
Preparation: Before use, allow the container to warm to room temperature to prevent condensation.
-
Weighing: If possible, weigh the compound in a fume hood or a designated area with good ventilation to minimize dust inhalation.
-
Solution Preparation: When dissolving in solvents such as Dimethylformamide (DMF), do so in a fume hood.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste, including reaction mixtures and washes (e.g., with piperidine in DMF for Fmoc deprotection), in a labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable items in the designated solid waste container. |
Experimental Workflow: Fmoc Deprotection
The primary use of this compound is in solid-phase peptide synthesis, where the Fmoc protecting group is removed to allow for peptide chain elongation.
Caption: Workflow for the removal of the Fmoc protecting group.
Logical Relationship: Safety and Handling
Adherence to the prescribed safety measures is directly linked to minimizing risks and ensuring the successful application of this compound in research.
Caption: Relationship between handling procedures and safety outcomes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
